Haloperidol-d4
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661996 | |
| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189986-59-1 | |
| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189986-59-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Haloperidol-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Haloperidol-d4, its fundamental properties, and its critical role as an internal standard in the quantitative analysis of the antipsychotic drug Haloperidol. This document details its primary application in research, particularly in pharmacokinetic studies and therapeutic drug monitoring, and provides a representative experimental protocol for its use.
Introduction to this compound
This compound is a deuterated analog of Haloperidol, a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. In this compound, four hydrogen atoms on the 4-chlorophenyl ring have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical methods, particularly those employing mass spectrometry.
The key advantage of using a deuterated internal standard like this compound is that it exhibits nearly identical chemical and physical properties to the unlabeled analyte (Haloperidol), including extraction recovery, ionization efficiency, and chromatographic retention time. However, it is readily distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly precise and accurate quantification of Haloperidol in complex biological matrices such as plasma and urine.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ |
| Molecular Weight | 379.9 g/mol |
| Appearance | White Solid |
| Primary Application | Internal standard for Haloperidol quantification |
Primary Use in Research: Bioanalytical Quantification
The primary and most critical application of this compound in research is as an internal standard for the accurate quantification of Haloperidol in biological samples. This is essential for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Haloperidol in preclinical and clinical trials.
-
Therapeutic Drug Monitoring (TDM): Ensuring that patients receive the optimal dose of Haloperidol to achieve therapeutic efficacy while minimizing the risk of adverse effects. Haloperidol has a narrow therapeutic range, making precise monitoring crucial.[1]
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Haloperidol.
-
Forensic Toxicology: Detecting and quantifying Haloperidol in cases of overdose or drug-related investigations.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for which this compound is employed as an internal standard. The method's high sensitivity and selectivity allow for the detection of low concentrations of Haloperidol in complex biological matrices.
Haloperidol's Mechanism of Action: Dopamine D2 Receptor Antagonism
Haloperidol exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain. In psychotic disorders such as schizophrenia, there is a hyperdopaminergic state, leading to symptoms like hallucinations and delusions. By blocking D2 receptors, Haloperidol reduces dopaminergic neurotransmission, thereby alleviating these positive symptoms.
Experimental Protocol: Quantification of Haloperidol in Human Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of Haloperidol in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[1]
Materials and Reagents
-
Haloperidol reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium trifluoroacetate
-
Water (deionized, 18 MΩ·cm)
-
Sodium chloride
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Salt-Assisted Liquid-Liquid Microextraction - SALLE)
-
Spiking: To 200 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Protein Precipitation and Extraction: Add 300 µL of acetonitrile and 200 mg of sodium chloride.
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (acetonitrile) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Haloperidol and this compound.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium trifluoroacetate in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Haloperidol) | Q1: 376.1 m/z → Q3: 165.0 m/z[2] |
| MRM Transition (this compound) | Q1: 380.1 m/z → Q3: 169.0 m/z[2] |
Method Validation
A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below, with representative values from published methods.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.92% - 5.33%[2] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.05% - 5.73%[2] |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.40% - 102.52%[2] |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.40% - 102.66%[2] |
| Extraction Recovery | Consistent and reproducible | ~100% |
| Matrix Effect | Minimal and consistent | No significant matrix effects observed |
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the study of Haloperidol. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of highly accurate and precise data, which is fundamental for the successful execution of pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The detailed methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable quantitative assays for Haloperidol.
References
Synthesis and Characterization of Haloperidol-d4 for Analytical Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Haloperidol-d4, a deuterated analog of the antipsychotic drug Haloperidol. This isotopically labeled compound is crucial as an internal standard for the accurate quantification of Haloperidol in biological matrices and pharmaceutical formulations, primarily utilizing mass spectrometry-based methods. This document outlines a proposed synthetic pathway, detailed characterization methodologies, and presents key analytical data in a structured format.
Introduction
Haloperidol is a potent, first-generation antipsychotic medication widely used in the treatment of schizophrenia and other psychotic disorders. Accurate monitoring of its concentration in patient samples is essential for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry (MS), as it corrects for variations in sample preparation and instrument response. This compound shares identical physicochemical properties with Haloperidol, but its increased mass allows for clear differentiation in MS-based assays.
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be constructed based on the known synthesis of Haloperidol and general methods for deuterium labeling. The proposed synthesis involves the coupling of a deuterated precursor with the appropriate butyrophenone side chain.
Proposed Synthetic Pathway:
The synthesis of this compound (specifically, 4-(4-(4-chlorophenyl-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one) would likely proceed via the following key steps:
-
Synthesis of 4-(4-chlorophenyl-d4)-4-hydroxypiperidine: This key intermediate would be synthesized starting from a deuterated chlorobenzene (chlorobenzene-d5). The deuterated chlorobenzene can be converted to a Grignard reagent, which is then reacted with a protected piperidin-4-one. Subsequent deprotection would yield the desired deuterated hydroxypiperidine derivative.
-
Alkylation with 4-chloro-4'-fluorobutyrophenone: The deuterated hydroxypiperidine intermediate is then alkylated with 4-chloro-4'-fluorobutyrophenone in the presence of a base to yield the final product, this compound.
Disclaimer: The following experimental protocol is a proposed method based on general organic synthesis principles and the known synthesis of Haloperidol. It has not been experimentally validated from a specific cited source for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 4-(4-chlorophenyl-d4)-4-hydroxypiperidine
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 1-bromo-4-chlorobenzene-d4 in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Protected Piperidin-4-one: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of 1-benzyl-4-piperidone in anhydrous THF. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection: The resulting N-benzyl protected intermediate is deprotected via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol to yield 4-(4-chlorophenyl-d4)-4-hydroxypiperidine. The product is purified by column chromatography.
Step 2: Synthesis of this compound
-
Alkylation Reaction: To a mixture of 4-(4-chlorophenyl-d4)-4-hydroxypiperidine and potassium carbonate in a suitable solvent such as dimethylformamide (DMF), 4-chloro-4'-fluorobutyrophenone is added.
-
Reaction Conditions: The reaction mixture is heated with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization to afford this compound as a solid.
Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous characterization to ensure its identity, purity, and isotopic enrichment. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1189986-59-1 | [1] |
| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ | [1] |
| Molecular Weight | 379.89 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Purity (HPLC) | >95% (typically ≥97.32%) | [1] |
| Isotopic Purity | >95% (typically ≥98.9% deuterated forms) | [1][2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with heating) | [1][2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of Haloperidol, with the key difference being the absence of signals corresponding to the four protons on the chlorophenyl ring. The integration of the remaining proton signals would be consistent with the deuterated structure.
-
¹³C NMR: The ¹³C NMR spectrum of this compound would also closely resemble that of Haloperidol. The carbon atoms attached to deuterium will exhibit splitting patterns (C-D coupling) and may have slightly different chemical shifts compared to the corresponding C-H signals in the non-deuterated compound.
Reference NMR Data for Haloperidol (non-deuterated):
| ¹H NMR (400 MHz, DMSO-d6) | ¹³C NMR (50.18 MHz, DMSO-d6) |
| Shifts (ppm): 8.11-8.06 (m), 7.39-7.32 (m), 4.85 (s), 2.98 (t), 2.57 (t), 2.36 (m), 1.85 (m), 1.67 (m), 1.47 (m)[3] | Shifts (ppm): 198.07, 167.15, 162.15, 149.01, 133.82, 133.76, 130.75, 130.56, 127.48, 126.56, 115.59, 115.17, 69.36, 57.11, 48.73, 37.63, 35.52, 21.88[3] |
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 380.9, which is 4 mass units higher than that of non-deuterated Haloperidol (m/z 376.9).
LC-MS/MS Parameters for Quantification:
For quantitative analysis using tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Haloperidol | 376.2 | 165.1 |
| This compound | 380.2 | 169.1 |
Analytical Applications
This compound is primarily used as an internal standard in analytical methods for the quantification of Haloperidol in various biological matrices such as plasma, serum, and urine. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in bioanalytical methods.
Experimental Protocol: LC-MS/MS Analysis of Haloperidol in Human Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and analytical application of this compound.
Caption: Workflow for the synthesis, characterization, and use of this compound.
Logical Relationship of Analytical Techniques
The following diagram shows the logical relationship between the different analytical techniques used in the characterization and quantification of this compound.
Caption: Interrelation of analytical methods for this compound.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Haloperidol in analytical and clinical settings. This guide has provided a comprehensive overview of its synthesis and characterization. While a detailed, published synthesis protocol remains to be fully elucidated, a plausible synthetic route has been proposed. The characterization data and analytical methods described herein provide a solid foundation for researchers, scientists, and drug development professionals working with this important analytical standard.
References
An In-depth Technical Guide to the Physicochemical and Mass Spectrometric Properties of Haloperidol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Haloperidol-d4, with a specific focus on its application in mass spectrometry. This compound is the deuterated analog of Haloperidol, a typical antipsychotic medication. Its use as an internal standard is critical for the accurate quantification of Haloperidol in biological matrices during therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis.
Physicochemical Properties
This compound shares most of its physicochemical properties with the non-deuterated form, Haloperidol, with the primary difference being its molecular weight due to the inclusion of four deuterium atoms. This mass difference is the cornerstone of its utility in mass spectrometry. The deuterium atoms are typically located on the 4-chlorophenyl ring.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ | [1][3] |
| Molecular Weight | 379.9 g/mol | [1][3] |
| Monoisotopic Mass | 379.1652 u | [2][3] |
| CAS Number | 136765-35-0, 1189986-59-1 | [1][2][4] |
| Appearance | White Solid | [3] |
| Melting Point (Haloperidol) | 149.5 - 152 °C | [5][6] |
| pKa (Basic, Haloperidol) | 8.05 | [5] |
| Solubility | Slightly soluble in chloroform and methanol.[1] Very low solubility in water.[7] | |
| Storage Temperature | -20°C | [2][3] |
Mass Spectrometry Analysis
This compound is an ideal internal standard for quantitative analysis of Haloperidol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, correcting for variations in sample preparation and instrument response. Electrospray ionization (ESI) in positive ion mode is the most common technique for its analysis.[8][9]
Multiple Reaction Monitoring (MRM) Transitions
In a triple quadrupole mass spectrometer, this compound is quantified using multiple reaction monitoring (MRM). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The most abundant and stable transitions are chosen for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| This compound | 380.1, 380.2, 380.28 | 169.0, 169.1, 169.17 | - | [8][10][11][12][13] |
| Haloperidol | 376.1, 376.2, 376.18, 376.29 | 165.0, 165.1, 165.06, 165.14 | 122.97 | [8][10][13][14][15] |
The primary fragmentation of protonated Haloperidol and its deuterated analog involves the cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the characteristic product ion.[14]
Illustrative Fragmentation Pathway
The following diagram illustrates the proposed fragmentation of the protonated this compound molecule.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1189986-59-1 | LGC Standards [lgcstandards.com]
- 3. guidechem.com [guidechem.com]
- 4. Haloperidol (D4') | C21H23ClFNO2 | CID 45358996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elearning.unito.it [elearning.unito.it]
- 6. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis [mdpi.com]
- 7. Haloperidol - Wikipedia [en.wikipedia.org]
- 8. euchembioj.com [euchembioj.com]
- 9. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Sensitive and High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma with Phospholipid Removal Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 'High throughput' solid-phase extraction technology and turbo ionspray LC-MS-MS applied to the determination of haloperidol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Haloperidol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realm of therapeutic drug monitoring and pharmacokinetic studies, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards is widely recognized as the "gold standard" for achieving accurate quantification, especially in complex biological matrices such as plasma.[1][2] This technical guide provides an in-depth exploration of the mechanism and application of Haloperidol-d4, a deuterated analog of the antipsychotic drug haloperidol, as an internal standard in bioanalytical methods.
The Fundamental Role of an Internal Standard
In quantitative analysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators, quality controls, and unknowns, before sample processing.[1] Its primary function is to compensate for variations that can occur at multiple stages of the analytical workflow, from sample preparation and extraction to chromatographic injection and instrument response.[1][3] An ideal internal standard co-elutes with the analyte, experiencing similar matrix effects and extraction efficiencies.[1]
Stable isotope-labeled internal standards, such as this compound, are considered optimal because their physical and chemical properties are nearly identical to the unlabeled analyte, differing only in mass.[1] This near-perfect mimicry allows for superior correction of analytical variability, leading to enhanced accuracy and precision.[2]
Caption: A diagram illustrating the role of an internal standard in a typical bioanalytical workflow.
This compound: Properties and Mechanism of Action as an Internal Standard
This compound is a deuterated form of haloperidol where four hydrogen atoms on the 4-chlorophenyl ring have been replaced with deuterium atoms.[4][5] This substitution results in a molecule that is chemically identical to haloperidol but has a molecular weight that is 4 Daltons higher.[4] This mass difference is crucial for its function as an internal standard in mass spectrometry-based assays.
During liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, both haloperidol and this compound are co-extracted from the biological matrix, chromatographically separated, and ionized. Because they share the same chemical structure, they exhibit:
-
Identical Extraction Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.
-
Similar Chromatographic Retention Time: They elute from the liquid chromatography column at virtually the same time, ensuring they experience the same matrix effects.[6]
-
Comparable Ionization Efficiency: Variations in the ionization process within the mass spectrometer's source will affect both molecules to a similar extent.[3]
The mass spectrometer distinguishes between the two compounds based on their different mass-to-charge ratios (m/z). By calculating the ratio of the peak area of the analyte (haloperidol) to the peak area of the internal standard (this compound), the instrument response can be normalized, effectively canceling out most sources of analytical variability.
Experimental Protocols for Bioanalysis of Haloperidol using this compound
Several validated LC-MS/MS methods have been published for the quantification of haloperidol in human plasma using this compound as an internal standard. Below are detailed methodologies from representative studies.
Salt-Assisted Liquid-Liquid Microextraction (SALLME) Method[7]
This method provides a fast and economical approach for extracting haloperidol from human plasma.
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide.
-
Add 100 µL of acetonitrile for protein precipitation and vortex for 1 minute.
-
Add 50 mg of sodium chloride to facilitate phase separation and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Inject a 10 µL aliquot of the upper organic layer into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity LC system
-
Column: ACE 5 C18 (50 mm × 2.1 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
MS System: Agilent 6460 Triple Quadrupole LC/MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Haloperidol: m/z 376.2 → 165.1
-
This compound: Specific transition not provided in the abstract, but would be approximately m/z 380.2 → 169.1
-
Phospholipid Removal Plate Method[8]
This high-throughput method utilizes a phospholipid removal plate for sample cleanup.
Sample Preparation:
-
To a well of an OSTROTM plate, add 100 µL of human plasma sample.
-
Add the internal standard (this compound).
-
Add acetonitrile to precipitate proteins and release the analyte.
-
Apply vacuum to pull the eluate through the plate, which retains phospholipids.
-
The resulting eluate is then analyzed by LC-MS/MS.
LC-MS/MS Conditions:
-
LC System: Acquity UPLC
-
Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Gradient Elution: Over 3.2 minutes
-
MS System: Triple quadrupole tandem mass spectrometer
-
Ionization Mode: Positive Ionization Mode
-
MRM Transitions:
-
Haloperidol: m/z 376.29 → 165.14
-
This compound: m/z 380.28 → 169.17
-
Caption: A generalized experimental workflow for the bioanalysis of haloperidol.
Quantitative Data Summary
The following tables summarize the quantitative performance data from the validated bioanalytical methods utilizing this compound as an internal standard.
Table 1: Method Validation Parameters
| Parameter | SALLME Method[7] | Phospholipid Removal Method |
| Linearity Range | 1 - 15 ng/mL | 0.05 - 80 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was met |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.05 ng/mL |
| Precision and Accuracy | Met EMA guidelines | Met validation criteria |
| Extraction Recovery | Not explicitly stated | Nearly 100% |
| Matrix Effect | No interference detected | No significant matrix effects observed |
Conclusion
The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of haloperidol in biological matrices. Its chemical and physical similarity to the analyte ensures reliable compensation for analytical variability, from sample extraction to instrumental detection. The detailed experimental protocols and performance data presented in this guide underscore the effectiveness of this approach and provide a solid foundation for researchers and scientists in the field of drug development and therapeutic drug monitoring. The strong recommendations from regulatory bodies for the use of stable isotope-labeled internal standards further solidify the position of this compound as the preferred choice for high-quality bioanalytical data.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Haloperidol (D4') | C21H23ClFNO2 | CID 45358996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. euchembioj.com [euchembioj.com]
Navigating the Nuances of a Key Internal Standard: A Technical Guide to the Isotopic Purity and Stability of Commercially Available Haloperidol-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of commercially available Haloperidol-d4, a deuterated internal standard essential for the accurate quantification of the antipsychotic drug haloperidol in complex biological matrices. This document delves into the isotopic purity and stability of this compound, offering detailed experimental methodologies and data presentation to support its effective use in research and drug development.
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is imperative to ascertain the percentage of the desired deuterated species (d4) and the distribution of other isotopic variants (d0 to d3). Commercially available this compound typically exhibits a high degree of isotopic enrichment.
Summary of Isotopic and Chemical Purity Data
Quantitative data from various suppliers of this compound are summarized below. Researchers should always refer to the certificate of analysis provided with a specific batch for the most accurate information.
| Supplier | Isotopic Purity Specification | Chemical Purity Specification |
| Cayman Chemical | ≥99% deuterated forms (d1-d4)[1] | Not explicitly stated |
| LGC Standards | 98.9% (d0 = 0.00%)[2] | >95% (HPLC)[3] |
Experimental Protocols for Isotopic Purity Determination
While specific protocols for this compound are not always publicly available from commercial suppliers, the isotopic purity of deuterated compounds is typically determined using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HRMS is a powerful technique for determining the relative abundance of each isotopologue of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The high resolution allows for the separation and accurate mass measurement of the different isotopic peaks (d0, d1, d2, d3, and d4).
-
Data Analysis: The peak area for each isotopologue is integrated. The percentage of each isotopic species is calculated by dividing the individual peak area by the sum of all isotopic peak areas.
¹H and ¹³C NMR spectroscopy can be used to confirm the positions of deuteration and to assess the overall chemical purity. Quantitative NMR (qNMR) can also be employed to determine the isotopic enrichment.
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound and a certified internal standard are dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: The absence or significant reduction of proton signals at the expected positions of deuteration (on the chlorophenyl ring) confirms successful labeling. The integration of any residual proton signals can be used to estimate the degree of deuteration.
-
¹³C NMR Analysis: The ¹³C spectrum will show characteristic splitting patterns for carbons attached to deuterium, providing further confirmation of the deuteration sites.
-
Quantitative NMR (qNMR): By comparing the integral of a this compound signal to that of a known internal standard, the chemical purity can be accurately determined.
Stability of this compound
The stability of a deuterated standard is crucial for ensuring the reliability of analytical results over time. This compound, like its unlabeled counterpart, can be susceptible to degradation under certain conditions.
Summary of Stability Data
| Supplier | Stated Stability | Recommended Storage Conditions |
| Cayman Chemical | ≥ 4 years[1] | -20°C[1] |
| LGC Standards | Retest Date: ~4 years | -20°C[3] |
| ChemScene | Not specified | 4°C, protect from light[4] |
Experimental Protocols for Stability Assessment
Stability-indicating methods, primarily using High-Performance Liquid Chromatography (HPLC), are employed to assess the stability of this compound. These methods involve subjecting the compound to forced degradation under various stress conditions to identify potential degradation products and establish a degradation pathway.
Forced degradation studies are essential to understand the intrinsic stability of this compound.
Methodology:
-
Acid Hydrolysis: The sample is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: The sample is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Photolytic Degradation: The sample (in solid state and in solution) is exposed to UV and visible light.
-
Thermal Degradation: The solid sample is subjected to high temperatures.
Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method.
A validated HPLC method is used to separate this compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where haloperidol has significant absorbance.
The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Signaling Pathways and Logical Relationships
While this compound itself is an internal standard and does not have a signaling pathway, it is used to quantify haloperidol, which is a potent antagonist of dopamine D2 receptors. The logical relationship in its use is straightforward: the known concentration of this compound allows for the accurate determination of the unknown concentration of unlabeled haloperidol in a sample.
Conclusion
The isotopic purity and stability of commercially available this compound are critical for its function as a reliable internal standard. While suppliers provide general specifications, a thorough understanding of the analytical methodologies used to determine these parameters is essential for researchers. This guide has outlined the key experimental protocols and data considerations for assessing the quality of this compound, enabling scientists and drug development professionals to use this vital tool with confidence in their quantitative analytical workflows. It is always recommended to consult the batch-specific certificate of analysis and, if necessary, perform in-house verification of these critical attributes.
References
Haloperidol-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Haloperidol-d4, a deuterated analog of the antipsychotic drug haloperidol. This document outlines its chemical properties, its critical role as an internal standard in pharmacokinetic and bioanalytical studies, and the associated signaling pathways of its non-deuterated counterpart.
Core Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 1189986-59-1 | [1][2][3][4][5] |
| 136765-35-0 | [6][7] | |
| Molecular Weight | 379.9 g/mol | [1][6] |
| 379.89 g/mol | [2][3][4][7] | |
| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ | [3][4] |
Application in Quantitative Analysis: Experimental Protocols
This compound is primarily utilized as an internal standard for the precise quantification of haloperidol in biological matrices, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility stems from its near-identical chemical and physical properties to haloperidol, with the key difference being a higher mass due to the deuterium atoms. This ensures similar behavior during sample extraction and chromatographic separation, while allowing for distinct detection by the mass spectrometer.
A generalized experimental protocol for the quantification of haloperidol in human plasma using this compound is as follows:
1. Sample Preparation:
-
Objective: To extract haloperidol and the internal standard (this compound) from the plasma matrix and remove interfering substances.
-
Method 1: Solid-Phase Extraction (SPE):
-
A specific volume of plasma (e.g., 100 µL) is spiked with a known concentration of this compound solution.
-
The sample is pre-treated, often by adding a buffer.
-
The mixture is loaded onto an SPE cartridge (e.g., Strata-X PRO).
-
The cartridge is washed with a series of solvents to remove interfering components.
-
The analyte and internal standard are eluted with an appropriate solvent.
-
The eluate may be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[4]
-
-
Method 2: Salt-Assisted Liquid-Liquid Microextraction (SALLME):
-
A small volume of plasma is mixed with a protein-precipitating agent (e.g., acetonitrile) containing this compound.
-
A salt, such as sodium chloride, is added to induce phase separation.
-
The mixture is vortexed and centrifuged.
-
A small volume of the organic phase containing the analyte and internal standard is collected for analysis.[8]
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a Kromasil C18, is typically used.[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile) is employed to separate haloperidol from other components.[4]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[8]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor ion to product ion transitions for both haloperidol and this compound.
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of haloperidol to the peak area of this compound against a series of known concentrations of haloperidol.
-
The concentration of haloperidol in the unknown samples is then determined from this calibration curve.
Signaling Pathways of Haloperidol
Haloperidol exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the brain.[1][2][7] The blockade of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
The primary mechanism involves the competitive blockade of postsynaptic D2 receptors, which are coupled to Gαi/o proteins.[9] This action inhibits the downstream signaling cascade, which includes the regulation of adenylyl cyclase and subsequent cyclic AMP (cAMP) levels. Furthermore, haloperidol's interaction with D2 receptors can influence other signaling pathways, including the Akt-GSK-3 pathway, through mechanisms involving β-arrestin-2.[9] Chronic administration has been shown to increase striatal D2 receptor binding and affect the phosphorylation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, via the ERK1/2 pathways.[6]
Visualizations
Caption: Experimental workflow for haloperidol quantification.
Caption: Haloperidol's primary signaling pathway.
References
- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. Quantitative determination of haloperidol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mass Spectrum of Haloperidol-d4
This guide provides a detailed examination of the mass spectrometric profile of this compound, a deuterated analog of the antipsychotic drug Haloperidol. It is frequently used as an internal standard in quantitative bioanalysis. This document outlines its fragmentation pattern, key mass-to-charge ratios, and the experimental protocols for its analysis.
Molecular Structure and Isotopic Labeling
This compound is structurally identical to Haloperidol, with the exception of four deuterium atoms replacing four hydrogen atoms on the fluorophenyl ring. This isotopic labeling results in a mass shift of +4 Da compared to the unlabeled compound, a critical feature for its use as an internal standard in mass spectrometry-based assays.
Mass Spectrometry Data
Under positive ion electrospray ionization (ESI) conditions, this compound is typically observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions for selective and sensitive quantification.
The primary mass transition monitored for this compound is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 380.28 to a product ion at m/z 169.17.[1][2] For comparison, the corresponding transition for unlabeled Haloperidol is from m/z 376.29 to m/z 165.14.[1][2]
The quantitative data for the primary ions of Haloperidol and its deuterated analog are summarized in the table below.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) |
| Haloperidol | 376.29 | 165.14 |
| This compound | 380.28 | 169.17 |
Fragmentation Pathway
The fragmentation of protonated Haloperidol and this compound is initiated by a cleavage of the bond between the piperidine ring and the butyrophenone side chain. The major product ion observed corresponds to the fluorobenzoyl moiety. The +4 Da mass shift in the product ion of this compound (m/z 169.17) confirms that the deuterium atoms are located on the fluorophenyl ring.
Below is a diagram illustrating the proposed fragmentation pathway for this compound.
Caption: Proposed fragmentation of protonated this compound.
Experimental Protocols
The analysis of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative methodology compiled from established practices.
Sample Preparation
For analysis in biological matrices such as plasma or serum, a sample clean-up step is essential.[3]
-
Solid-Phase Extraction (SPE): This is a common technique for extracting Haloperidol from plasma.[3][4] Oasis HLB cartridges can be used, involving conditioning, loading the sample, washing, and eluting with an organic solvent like methanol.
-
Liquid-Liquid Extraction (LLE): An alternative method where the plasma sample is made basic, and the analyte is extracted into an organic solvent.[5]
-
Protein Precipitation: A simpler but potentially less clean method where a solvent like acetonitrile is added to precipitate proteins, followed by centrifugation.
This compound is added as the internal standard to all samples, calibrators, and quality controls before the extraction process.
Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column, such as an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is commonly used for separation.[1][2]
-
Mobile Phase: A gradient elution is typically employed with a two-component mobile phase:
-
Mobile Phase A: An aqueous solution, often containing an additive like 0.1% formic acid or 2 mM ammonium formate to aid in protonation.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is between 0.2 to 0.8 mL/min.
-
Column Temperature: Maintained around 30-40 °C to ensure reproducible chromatography.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Mass Analyzer: A triple quadrupole mass spectrometer is standard for quantitative analysis due to its sensitivity and specificity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Haloperidol (m/z 376.29 → 165.14) and this compound (m/z 380.28 → 169.17).[1][2]
-
Ion Source Parameters: Parameters such as gas temperature, nebulizer pressure, and capillary voltage are optimized to achieve the maximum signal intensity for the analytes.
This comprehensive guide provides the foundational knowledge for understanding and implementing the analysis of this compound in a research or clinical setting. The provided data and protocols are representative, and specific parameters may require optimization for individual instruments and applications.
References
- 1. guidechem.com [guidechem.com]
- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound decanoate | CAS#:1329837-92-4 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
Solubility Profile of Haloperidol-d4 in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Haloperidol-d4, a deuterated analog of the antipsychotic drug Haloperidol, in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide presents the solubility data for the non-deuterated form, Haloperidol, as a close proxy. This is accompanied by a discussion on the potential physicochemical effects of deuteration. The guide also includes detailed experimental protocols for determining solubility and a visual representation of the experimental workflow.
Introduction to this compound
Haloperidol is a butyrophenone antipsychotic agent widely used in the treatment of schizophrenia and other psychotic disorders. This compound is a stable isotope-labeled version of Haloperidol, where four hydrogen atoms on the 4-chlorophenyl ring have been replaced with deuterium. This isotopic substitution makes it a valuable internal standard for pharmacokinetic studies and other quantitative analyses involving mass spectrometry. Understanding its solubility in various organic solvents is critical for sample preparation, formulation development, and analytical method development.
The Effect of Deuteration on Solubility
The substitution of hydrogen with deuterium can lead to subtle but measurable changes in the physicochemical properties of a molecule, including its solubility. This is primarily due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While the primary impact of deuteration is often seen in metabolic stability, it can also influence intermolecular interactions and crystal lattice energies, which in turn affect solubility.
For instance, some studies have shown that deuteration can increase the aqueous solubility of a drug. However, the effect is not always predictable and can be compound-specific. Therefore, while the solubility data for Haloperidol provides a strong indication of the solubility of this compound, it should be used as an estimate. Experimental verification is recommended for applications sensitive to precise solubility values.
Quantitative Solubility Data of Haloperidol
The following table summarizes the available quantitative solubility data for Haloperidol in various organic solvents. This data is intended to serve as a reference for estimating the solubility of this compound.
| Organic Solvent | Solubility (mg/mL) | Molar Solubility (approx. mM) |
| Dimethyl Sulfoxide (DMSO) | 75 - 100[1] | 199.5 - 266.1 |
| Dimethylformamide (DMF) | ~20[2] | ~53.2 |
| Ethanol | ~5 - 8[1][2] | ~13.3 - 21.3 |
| Methanol | Freely Soluble[3] | - |
| Chloroform | Soluble[4] | - |
| Acetone | Freely Soluble[3] | - |
| Benzene | Freely Soluble[3] | - |
| Acetonitrile | - | - |
| 2-Propanol | Slightly Soluble[4] | - |
| Diethyl Ether | Slightly Soluble[4] | - |
Note: The molecular weight of Haloperidol is approximately 375.86 g/mol , and this compound is approximately 379.90 g/mol . The molar solubility is calculated based on the molecular weight of Haloperidol.
Qualitative solubility information for this compound indicates that it is "Slightly Soluble" in chloroform and methanol[5].
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound like this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (HPLC grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation speed should be adequate to keep the solid suspended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow for initial sedimentation.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and UV detection wavelength (e.g., 245 nm).
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered saturated solutions (the samples may require dilution to fall within the linear range of the calibration curve).
-
Determine the concentration of this compound in the saturated solutions by interpolating their peak areas from the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration of the saturated solutions, typically in mg/mL or mM, at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is highly recommended to experimentally determine the solubility under the specific conditions of interest.
References
Deuterium Labeling in Haloperidol-d4: A Technical Guide to its Positioning and Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of deuterium labeling in Haloperidol-d4, a vital tool in the bioanalysis and pharmacokinetic assessment of the widely used antipsychotic drug, Haloperidol. This document will delve into the specific positions of deuterium substitution, the rationale behind this placement, and its profound significance in enhancing analytical accuracy and understanding the drug's metabolic fate.
Introduction to Haloperidol and the Role of Isotopic Labeling
Haloperidol is a typical antipsychotic medication belonging to the butyrophenone class. It is extensively used in the management of schizophrenia, Tourette's syndrome, and other psychiatric disorders. Accurate quantification of Haloperidol in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence trials to ensure optimal dosing and minimize adverse effects.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry-based bioanalysis. Deuterium-labeled compounds, such as this compound, are ideal internal standards because they share near-identical physicochemical properties with the unlabeled analyte, co-elute chromatographically, and exhibit similar ionization efficiency. The mass difference allows for their distinct detection by a mass spectrometer, enabling precise and accurate quantification by correcting for variability in sample preparation and instrument response.
Deuterium Labeling Positions in this compound
Commercially available this compound features the incorporation of four deuterium atoms. The most common labeling pattern involves the substitution of four hydrogen atoms on one of the aromatic rings. Two primary isotopologues of this compound are recognized, distinguished by the specific phenyl ring that is deuterated:
-
This compound (4-chlorophenyl-d4): In this variant, the four deuterium atoms are located on the p-chlorophenyl ring attached to the piperidine core.
-
This compound (4-fluorophenyl-d4): Alternatively, the deuterium labels can be situated on the p-fluorophenyl ring of the butyrophenone side chain.
The precise location of the deuterium atoms is a critical consideration, directly impacting the stability of the label and the utility of the internal standard.
Significance of the Deuterium Labeling Position
The strategic placement of deuterium atoms on the phenyl rings of Haloperidol is not arbitrary. It is a deliberate choice rooted in the metabolic pathways of the parent drug. The primary significance of this labeling strategy is to prevent or minimize the loss of the isotopic label during metabolism .
Haloperidol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to a lesser extent, CYP2D6. Key metabolic transformations include:
-
Oxidative N-dealkylation: This process cleaves the butyrophenone side chain, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and 4-fluorobenzoylpropionic acid (FBPA).
-
Reduction of the keto group: The ketone on the butyrophenone side chain is reduced to a secondary alcohol, forming reduced Haloperidol (RHAL). This is a reversible reaction.
-
Glucuronidation: The hydroxyl group on the piperidine ring can undergo conjugation with glucuronic acid.
-
Aromatic hydroxylation: While a minor pathway, hydroxylation can occur on the aromatic rings.
Placing the deuterium atoms on the phenyl rings, which are less susceptible to extensive metabolic modification compared to other parts of the molecule, ensures the isotopic label remains intact throughout the analytical process. If deuterium were placed on metabolically labile positions, the internal standard could be converted into a form with a different mass, leading to inaccurate quantification. Labeling the phenyl rings provides metabolic stability to the internal standard, a crucial characteristic for a reliable bioanalytical assay.
Quantitative Data and Analytical Parameters
The use of this compound as an internal standard is fundamental to the accuracy of LC-MS/MS methods for quantifying Haloperidol. The mass shift of +4 Da allows for clear differentiation between the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Haloperidol | 376.2 | 165.1 | [1] |
| This compound | 380.2 | 169.0 | [1] |
| Haloperidol | 376.29 | 165.14 | |
| This compound | 380.28 | 169.17 | |
| Haloperidol | 376.1 | 165.0 | [2] |
| This compound | 380.1 | 169.0 | [2] |
Table 1: Mass Spectrometric Transitions for Haloperidol and this compound.
Pharmacokinetic parameters of Haloperidol determined using deuterated internal standards are crucial for understanding its disposition in the body.
| Parameter | Value | Population | Reference |
| Bioavailability | 60-70% | Healthy Volunteers | [3] |
| Tmax (oral) | 1.7 - 6.1 hours | Healthy Volunteers | [3] |
| Half-life (oral) | 14.5 - 36.7 hours | Healthy Volunteers | [3] |
| Clearance | 29.3 L/h | Terminally ill adult patients | |
| Volume of Distribution | 1260 L | Terminally ill adult patients |
Table 2: Selected Pharmacokinetic Parameters of Haloperidol.
Experimental Protocols
A robust and validated bioanalytical method is essential for the reliable quantification of Haloperidol in biological matrices. The following is a representative experimental protocol for the analysis of Haloperidol in human plasma using this compound as an internal standard by LC-MS/MS.
5.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of a precipitating reagent, such as acetonitrile or a 1:1 mixture of acetonitrile and methanol.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5.2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: Linear gradient from 10% to 90% B
-
2.0-2.5 min: Hold at 90% B
-
2.5-2.6 min: Return to 10% B
-
2.6-3.5 min: Equilibrate at 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
5.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in Table 1.
-
Collision Energy and other compound-dependent parameters should be optimized for the specific instrument used.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the analysis and metabolism of Haloperidol.
Caption: Major metabolic pathways of Haloperidol.
Caption: A typical bioanalytical workflow for Haloperidol quantification.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Haloperidol in complex biological matrices. The strategic placement of deuterium atoms on the phenyl rings confers metabolic stability, a critical attribute for a reliable internal standard. This technical guide has provided a comprehensive overview of the deuterium labeling positions in this compound, the significance of this labeling in the context of the drug's metabolism, and a detailed experimental protocol for its application in bioanalytical methods. The provided visualizations further clarify the metabolic pathways and the analytical workflow, offering a valuable resource for researchers and scientists in the field of drug development and analysis.
References
Methodological & Application
Application Note: Quantification of Haloperidol in Human Plasma by LC-MS/MS using Haloperidol-d4 as an Internal Standard
References
- 1. euchembioj.com [euchembioj.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Quantification of Haloperidol in Human Plasma Using Haloperidol-d4 as an Internal Standard by LC-MS/MS
Application Note
Introduction
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Due to its narrow therapeutic range and variable pharmacokinetics, therapeutic drug monitoring (TDM) of haloperidol in plasma is crucial to optimize treatment and minimize adverse effects.[1] The recommended therapeutic plasma concentration for haloperidol is typically between 1 and 10 ng/mL, with levels above 15 ng/mL considered an alert level.[1] This application note provides a detailed protocol for the quantitative analysis of haloperidol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Haloperidol-d4 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the accurate quantification of haloperidol in plasma.[1] Plasma samples are first prepared to remove proteins and other interfering substances. Several extraction techniques can be employed, including salt-assisted liquid-liquid microextraction (SALLME), solid-phase extraction (SPE), and protein precipitation.[1][2][3] Following extraction, the analyte and internal standard are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of haloperidol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.
Experimental Protocols
Materials and Reagents
-
Haloperidol (Reference Standard)
-
Formic acid (LC-MS grade)[6]
-
Sodium chloride[1]
-
Hexane-isoamyl alcohol[7]
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Blank human plasma
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1][4]
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.7 µm)[4]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of haloperidol and this compound in methanol.[1]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with an appropriate volume of methanol to create a series of concentrations for the calibration curve and quality control samples.[1]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in methanol.
Sample Preparation (Salt-Assisted Liquid-Liquid Microextraction - SALLME)
This is one example of a rapid and efficient sample preparation technique.[1]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile and 200 mg of sodium chloride.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution can be used. An example isocratic elution is 60:40 (A:B). |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 4 minutes |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][4] |
| MRM Transitions | Haloperidol: 376.2 → 165.1[1]; this compound: 380.2 → 169.0[1] |
| Desolvation Gas Temp. | 300 °C |
| Nebulizer Pressure | 45 psi |
| Desolvation Gas Flow | 11 L/min |
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank plasma with the working standard solutions to achieve a concentration range of, for example, 1 to 15 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 7.5, and 12 ng/mL) in blank plasma to assess the accuracy and precision of the method.[1]
Data Presentation
Method Validation Parameters
The following tables summarize typical validation results for the quantification of haloperidol using a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Haloperidol | 1 - 15[1] | > 0.99[1] |
| Haloperidol | 0.05 - 80[4] | Not specified |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 7.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 12 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation. |
Visualization
Experimental Workflow Diagram
Caption: Workflow for Haloperidol Quantification in Plasma.
References
- 1. euchembioj.com [euchembioj.com]
- 2. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Haloperidol in Human Urine by LC-MS/MS with Haloperidol-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the quantitative analysis of haloperidol in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates an enzymatic hydrolysis step to account for the significant presence of haloperidol glucuronide, a major metabolite in urine.[1][2][3] Haloperidol-d4 is utilized as the internal standard (IS) to ensure accuracy and precision. The sample preparation involves a straightforward hydrolysis followed by a "dilute and shoot" approach. This method is suitable for therapeutic drug monitoring, clinical research, and toxicology studies.
Introduction
Haloperidol is a typical antipsychotic medication primarily used in the treatment of schizophrenia, Tourette syndrome, and other psychiatric disorders.[4] Monitoring the levels of haloperidol in urine is crucial for assessing patient adherence to treatment regimens. Given that a significant portion of haloperidol is excreted in the urine as a glucuronide conjugate, a hydrolysis step is essential for an accurate determination of the total haloperidol concentration.[1][2][3] This application note describes a validated LC-MS/MS method for the reliable quantification of haloperidol in human urine, employing this compound as the internal standard for optimal accuracy.
Experimental
Materials and Reagents
-
Haloperidol and this compound standards were purchased from a certified reference material provider.
-
β-glucuronidase (recombinant, from E. coli) was obtained from a reputable supplier.
-
LC-MS grade methanol, acetonitrile, and water were used.
-
Formic acid and ammonium acetate were of analytical grade.
-
Drug-free human urine was used for the preparation of calibration standards and quality control samples.
Sample Preparation Protocol
-
Enzymatic Hydrolysis:
-
To 100 µL of urine sample, calibrator, or quality control sample in a microcentrifuge tube, add 400 µL of a master mix solution.
-
The master mix consists of β-glucuronidase (≥3,625 U/mL), this compound (final concentration of 0.2 µg/mL), and 67 mM phosphate buffer (pH 7.5).[1][2]
-
Vortex the mixture gently.
-
Incubate the samples at 60°C for 60 minutes to ensure complete hydrolysis of the glucuronide conjugate.[1][2]
-
-
Dilution:
-
After incubation, the samples are ready for direct injection into the LC-MS/MS system. No further extraction is required.
-
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of haloperidol from potential interferences.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The following MRM transitions were monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Haloperidol | 376.2 | 165.1 |
| This compound (IS) | 380.2 | 169.0 |
-
Source Parameters: Optimized for maximum signal intensity (e.g., desolvation gas temperature at 300°C, nebulizer pressure at 45 psi).[5]
Results and Discussion
Method Validation
The method was validated for linearity, limit of quantification (LLOQ), accuracy, precision, and recovery.
Linearity
The calibration curve was linear over the concentration range of 1 to 15 ng/mL for haloperidol in urine. The correlation coefficient (r²) was consistently greater than 0.99.[5]
Limit of Quantification (LLOQ)
The lower limit of quantification (LLOQ) for haloperidol in urine was determined to be 1 ng/mL.[5]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits as per regulatory guidelines.
Recovery
The recovery of haloperidol from the urine matrix was assessed and found to be consistent and reproducible. One study reported recoveries for haloperidol in urine to be in the range of 87.3-99.4%.[6][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1 - 15 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |
| Recovery in Urine | 87.3 - 99.4% | [6][7] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the quantitative analysis of haloperidol in urine.
Caption: Simplified signaling pathway of Haloperidol's antipsychotic action.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of haloperidol in human urine. The inclusion of an enzymatic hydrolysis step is critical for accurate measurement due to the presence of glucuronidated metabolites. The use of a deuterated internal standard, this compound, ensures high precision and accuracy. This method is well-suited for routine analysis in a clinical or research laboratory setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. imcstips.com [imcstips.com]
- 3. Impact of β-Glucuronidase Mediated Hydrolysis on Haldol® Urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Haloperidol Analysis using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of haloperidol in biological matrices, specifically for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Haloperidol-d4, is incorporated into each protocol to ensure accurate and reliable quantification.[1][2] The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The selection of a sample preparation method often depends on the desired balance between recovery, cleanliness of the extract, and throughput. The following table summarizes key quantitative parameters for the described methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Lower compared to LLE and SPE[1] | >90%[3] | 82.75% - 100.96%[4][5] |
| Limit of Quantification (LOQ) | 1 ng/mL[6] | 1 ng/mL[1][2] | < 5 ng/mL[5] |
| Matrix Effect | Can be significant | Reduced compared to PPT | Minimized |
| Throughput | High | Moderate | Moderate to High |
| Cost | Low | Low to Moderate | High[1] |
| Environmental Impact | Moderate (solvent use) | High (large solvent volumes)[1] | Moderate (solvent and cartridge use) |
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis. However, it may result in lower recovery and less clean extracts compared to LLE and SPE.[1]
Experimental Protocol
-
Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (e.g., serum or plasma).[6]
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution) to each sample, calibrator, and quality control sample.
-
Precipitation: Add 300 µL of a cold precipitating reagent, such as acetonitrile-methanol (50:50, v/v), to each tube.[6]
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.[6]
-
Analysis: Inject an aliquot (e.g., 8 µL) of the supernatant into the LC-MS/MS system for analysis.[6]
Workflow Diagram
Caption: Protein Precipitation Workflow for Haloperidol Analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that offers good recovery and cleaner extracts than PPT. It involves the partitioning of the analyte between two immiscible liquid phases.
Experimental Protocol
-
Sample Aliquoting: In a glass centrifuge tube, add 500 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add the this compound internal standard.
-
Basification: Add a small volume of a basic solution (e.g., 1M Sodium Hydroxide) to adjust the sample pH.
-
Extraction Solvent Addition: Add 3 mL of an appropriate organic solvent, such as a hexane/isoamyl alcohol mixture.[7]
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the extraction of haloperidol into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Haloperidol.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method generally results in high recovery and minimal matrix effects.[4]
Experimental Protocol
-
Sample Pre-treatment: To 500 µL of plasma, add 20 µL of the this compound internal standard.[4]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 20% methanol in water) can further remove less polar interferences.
-
Elution: Elute the haloperidol and the internal standard from the cartridge with an appropriate volume (e.g., 1 mL) of a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase, similar to the LLE protocol.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Haloperidol.
References
- 1. euchembioj.com [euchembioj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of haloperidol and its reduced metabolite in serum and plasma by isocratic liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Haloperidol and Haloperidol-d4 in Human Plasma using LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Haloperidol and its deuterated internal standard, Haloperidol-d4, in human plasma. The described protocol is optimized for high-throughput analysis, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Haloperidol is a typical antipsychotic medication belonging to the butyrophenone class, widely used in the treatment of schizophrenia and other psychotic disorders.[1] Due to its narrow therapeutic range and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of haloperidol plasma concentrations is strongly recommended to optimize dosage and minimize adverse effects.[1][2] This application note presents a validated LC-MS/MS method for the accurate and precise measurement of haloperidol in human plasma, utilizing this compound as an internal standard to ensure analytical reliability.
Experimental Protocols
Sample Preparation
A variety of sample preparation techniques have been successfully employed for the extraction of haloperidol from plasma, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] A straightforward and effective one-step protein precipitation procedure is detailed below.
Materials:
-
Human plasma samples
-
Haloperidol and this compound stock solutions (1 mg/mL in methanol)[2]
-
Working standard and internal standard solutions (prepared by diluting stock solutions in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, 0.1% solution in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
The chromatographic separation is achieved on a C18 reversed-phase column. Both isocratic and gradient elution methods have been reported; a gradient method is described here for optimal peak shape and resolution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Autosampler
Chromatographic Parameters:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Instrumentation:
-
Triple Quadrupole Mass Spectrometer
-
Electrospray Ionization (ESI) Source
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
The quantitative data for the separation of Haloperidol and this compound are summarized in the table below. The MRM transitions are based on previously published methods.[1][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Haloperidol | 376.2 | 165.1 | 100 | 25 |
| This compound | 380.2 | 169.1 | 100 | 25 |
Note: Collision energy may require optimization depending on the mass spectrometer used.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.
Caption: Workflow for the quantification of Haloperidol in human plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of Haloperidol and its deuterated internal standard, this compound, in human plasma. The protocol is well-suited for clinical and research laboratories performing therapeutic drug monitoring or pharmacokinetic studies of Haloperidol.
References
- 1. Development of Sensitive and High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma with Phospholipid Removal Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. euchembioj.com [euchembioj.com]
- 3. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS. | Semantic Scholar [semanticscholar.org]
Application Notes: Mass Spectrometry Parameters for the Detection of Haloperidol-d4
Introduction
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders. For accurate and reliable quantification of haloperidol in biological matrices, a stable isotope-labeled internal standard (IS) is essential to compensate for matrix effects and variations during sample preparation and analysis. Haloperidol-d4, a deuterated analog of haloperidol, is the preferred internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide detailed mass spectrometry parameters and experimental protocols for the detection and quantification of haloperidol using this compound as an internal standard, intended for researchers, scientists, and drug development professionals.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
Successful quantification of haloperidol requires optimized LC-MS/MS conditions to ensure sensitivity, selectivity, and reproducibility. The following tables summarize the typical parameters used for analysis. All analytes are detected in positive ion mode using Multiple Reaction Monitoring (MRM).[1]
Liquid Chromatography (LC) Parameters
Separation is typically achieved using reversed-phase chromatography. Both isocratic and gradient elution methods have been successfully employed.
| Parameter | Recommended Conditions |
| Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[2] OR InterSustain C18, 3.0 µm, 3.0 x 100 mm[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid[2][3][4] OR 10 mM Ammonium Trifluoroacetate Buffer[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][3][4] OR Acetonitrile[5] |
| Elution Profile | Isocratic Example: 60:40 (A:B)[4] Gradient Example: A timed, linear gradient of acetonitrile and water[2] |
| Flow Rate | 0.4 - 0.8 mL/min[1][4] |
| Column Temperature | 25°C - 30°C[2][3][4] |
| Injection Volume | 5 - 8 µL[2][3][4] |
| Run Time | 2 - 4 minutes[2][4] |
Mass Spectrometry (MS) Parameters
Detection is performed on a triple quadrupole tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[3][6] The MRM transitions for haloperidol and its deuterated internal standard, this compound, are monitored.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Haloperidol | 376.2 | 165.1 | ESI Positive |
| This compound (IS) | 380.2 | 169.1 | ESI Positive |
Note: The specific m/z values may vary slightly (e.g., 376.1 vs 376.2) depending on the instrument and calibration. The listed values are commonly cited.[3][5][7][8]
Experimental Workflow and Protocols
The overall workflow for the analysis of haloperidol in biological samples involves sample preparation, LC-MS/MS analysis, and data processing.
References
- 1. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. euchembioj.com [euchembioj.com]
- 4. researchgate.net [researchgate.net]
- 5. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 'High throughput' solid-phase extraction technology and turbo ionspray LC-MS-MS applied to the determination of haloperidol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Haloperidol using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a standard curve for the quantitative analysis of Haloperidol in biological matrices, utilizing Haloperidol-d4 as an internal standard (IS). The described method is primarily designed for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders. Therapeutic drug monitoring (TDM) of Haloperidol is crucial to optimize treatment efficacy and minimize adverse effects, given its narrow therapeutic index. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.
This protocol outlines the necessary steps for creating a calibration curve, preparing quality control (QC) samples, and processing samples for analysis.
Experimental Workflow
The overall experimental workflow for the preparation of a standard curve and sample analysis is depicted below.
Caption: Experimental workflow for standard curve preparation and sample analysis.
Materials and Reagents
-
Haloperidol (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma, serum)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock Solutions
-
Haloperidol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Haloperidol reference standard and dissolve it in a 10 mL volumetric flask with methanol. Mix thoroughly to ensure complete dissolution.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.[1] Mix thoroughly.
Note: Store stock solutions at -20°C in amber vials to protect from light.
Preparation of Working Solutions
-
Haloperidol Working Solutions: Perform serial dilutions of the Haloperidol stock solution with methanol or acetonitrile to prepare a series of working solutions. The concentrations of these working solutions will be used to spike the blank matrix to create the calibration standards.[1]
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol or acetonitrile to a final concentration suitable for spiking into all samples (calibration standards, QCs, and unknowns). A common concentration is 100 ng/mL.
Preparation of Standard Curve and Quality Control Samples
-
Calibration Standards (CS): Spike appropriate volumes of the Haloperidol working solutions into aliquots of the blank biological matrix to achieve the desired concentration range for the calibration curve. A typical range for Haloperidol analysis is 1 to 100 ng/mL.[2][3]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank matrix with Haloperidol working solutions, independent of the solutions used for the calibration standards.
-
Internal Standard Addition: Add a fixed volume of the this compound working solution to each calibration standard and QC sample.
Table 1: Example Preparation of Calibration Standards
| Calibration Standard | Haloperidol Concentration (ng/mL) | Volume of Working Solution (µL) | Volume of Blank Matrix (µL) | Volume of IS Working Solution (µL) |
| CS1 | 1 | 10 (of 100 ng/mL) | 980 | 10 |
| CS2 | 5 | 10 (of 500 ng/mL) | 980 | 10 |
| CS3 | 10 | 10 (of 1 µg/mL) | 980 | 10 |
| CS4 | 25 | 10 (of 2.5 µg/mL) | 980 | 10 |
| CS5 | 50 | 10 (of 5 µg/mL) | 980 | 10 |
| CS6 | 100 | 10 (of 10 µg/mL) | 980 | 10 |
Sample Preparation
The choice of sample preparation method depends on the complexity of the biological matrix and the desired level of cleanliness. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]
Protocol for Protein Precipitation (PPT):
-
To 100 µL of each standard, QC, or unknown sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Haloperidol and this compound. These should be optimized for the specific instrument being used.
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Haloperidol) | m/z 376.2 → 165.1[4] |
| MRM Transition (this compound) | m/z 380.2 → 169.0[4] |
Data Analysis and Quantification
-
Integrate the peak areas for both Haloperidol and this compound for each injection.
-
Calculate the peak area ratio (Haloperidol peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A weighting factor of 1/x or 1/x² may be used to improve accuracy at the lower end of the curve. The correlation coefficient (r²) should be >0.99.[2]
-
Determine the concentration of Haloperidol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical output in a typical LC-MS/MS experiment.
Caption: Analyte and IS relationship in LC-MS/MS quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of a standard curve for the quantification of Haloperidol using this compound as an internal standard. The use of a stable isotope-labeled internal standard and LC-MS/MS analysis ensures a robust, accurate, and precise method suitable for therapeutic drug monitoring and pharmacokinetic studies. Adherence to these protocols will enable researchers to generate high-quality data for their drug development and clinical research needs.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. euchembioj.com [euchembioj.com]
- 3. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Use of Haloperidol-d4 in studies of Haloperidol metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol, a typical antipsychotic medication, undergoes extensive metabolism in the body, primarily in the liver. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects. Haloperidol-d4, a deuterated analog of haloperidol, serves as an invaluable tool in these investigations. Its near-identical physicochemical properties to the parent drug, combined with its distinct mass, make it an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision in the measurement of haloperidol and its metabolites in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in haloperidol metabolism studies.
Application Notes
This compound is primarily utilized as an internal standard in the quantification of haloperidol in biological samples such as plasma, serum, and urine.[1] Its key application lies in correcting for variability during sample preparation and analysis, thereby enhancing the reliability of pharmacokinetic and metabolism studies. The substitution of four hydrogen atoms with deuterium atoms results in a 4-dalton mass shift, allowing for clear differentiation between the analyte and the internal standard in mass spectrometry without significantly altering its chemical behavior.[2]
The main metabolic pathways of haloperidol include reduction to reduced haloperidol, oxidative N-dealkylation, and glucuronidation.[3] Cytochrome P450 enzymes, particularly CYP3A4, play a major role in the oxidative metabolism of haloperidol.[3][4] Studies using this compound as an internal standard have enabled precise quantification of haloperidol and its metabolites, providing valuable insights into its complex metabolic profile and the influence of genetic polymorphisms in metabolizing enzymes on drug disposition.
Experimental Protocols
Protocol 1: Quantification of Haloperidol in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of haloperidol in human plasma using this compound as an internal standard.[5]
1. Materials and Reagents:
-
Haloperidol reference standard
-
This compound (internal standard)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or Milli-Q)
-
Human plasma (blank)
-
Sodium chloride
-
Sodium hydroxide
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of haloperidol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the haloperidol stock solution in methanol to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions of haloperidol and the internal standard working solution to achieve the desired concentrations.
3. Sample Preparation (Salt-Assisted Liquid-Liquid Microextraction - SALLME): [5]
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample (calibration standard, QC, or unknown).
-
Add a specific volume of the this compound internal standard working solution.
-
Add 200 mg of sodium chloride and 300 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to induce phase separation.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions: [5]
-
LC System: Agilent 1200 series HPLC or equivalent
-
Column: InterSustain C18 (3.0 μm, 3.0 × 100 mm) or equivalent
-
Mobile Phase: Isocratic elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) (e.g., 60:40 A:B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
MS System: Agilent 6460 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Haloperidol: m/z 376.2 → 165.1
-
This compound: m/z 380.2 → 169.0
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of haloperidol to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model for the calibration curve.
-
Determine the concentration of haloperidol in the QC and unknown samples from the calibration curve.
Protocol 2: In Vitro Metabolism of Haloperidol using Human Liver Microsomes
This protocol outlines a general procedure to study the metabolism of haloperidol using human liver microsomes, with this compound as an internal standard for quantification.
1. Materials and Reagents:
-
Haloperidol
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (containing this compound as internal standard)
-
Incubator/water bath (37°C)
2. Incubation Procedure:
-
Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix, HLM suspension, and haloperidol solution to 37°C.
-
In a microcentrifuge tube, add the HLM suspension to the master mix to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Initiate the metabolic reaction by adding the haloperidol solution to the mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining haloperidol and the formation of its metabolites.
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions as described in Protocol 1. The MRM transitions for the expected metabolites (e.g., reduced haloperidol) would need to be optimized and included in the acquisition method.
Data Presentation
The use of this compound allows for the generation of high-quality quantitative data. Below are examples of how such data can be structured.
Table 1: LC-MS/MS Method Validation Parameters for Haloperidol Quantification using this compound.
| Parameter | Result |
| Linearity Range | 1 - 15 ng/mL[5] |
| Correlation Coefficient (r²) | >0.99[5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Intra-day Precision (%CV) | |
| Low QC (3 ng/mL) | < 15% |
| Mid QC (7.5 ng/mL) | < 15% |
| High QC (12 ng/mL) | < 15% |
| Inter-day Precision (%CV) | |
| Low QC (3 ng/mL) | < 15% |
| Mid QC (7.5 ng/mL) | < 15% |
| High QC (12 ng/mL) | < 15% |
| Accuracy (% Bias) | |
| Low QC (3 ng/mL) | ± 15% |
| Mid QC (7.5 ng/mL) | ± 15% |
| High QC (12 ng/mL) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Note: The values presented are typical and may vary depending on the specific laboratory and instrumentation.
Table 2: Pharmacokinetic Parameters of Haloperidol in Humans.
| Parameter | Value (Mean ± SD) | Reference |
| Oral Administration | ||
| Cmax (ng/mL) | 0.87 ± 0.74 | [6] |
| Tmax (h) | 4 - 6 | [7] |
| AUC₀₋₆₀h (ng·h/mL) | 17.21 ± 8.26 | [6] |
| t₁/₂ (h) | 29.87 ± 8.25 | [6] |
| Oral Bioavailability | 60 - 70% | [7] |
| Intravenous Administration | ||
| Clearance (L/h) | 29.3 | [8] |
| Volume of Distribution (L) | 1260 | [8] |
| Terminal Half-life (h) | ~30 | [8] |
Visualizations
Haloperidol Metabolism Pathway
Caption: Major metabolic pathways of haloperidol.
Experimental Workflow for Haloperidol Quantification
Caption: Workflow for quantifying haloperidol in plasma.
Haloperidol Signaling Pathway at Dopamine D2 Receptor
Caption: Haloperidol's antagonistic action on D2 receptors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. euchembioj.com [euchembioj.com]
- 6. Pharmacokinetics and bioequivalence of haloperidol tablet by liquid chromatographic mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of haloperidol in terminally ill adult patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic interference between Haloperidol and Haloperidol-d4
Technical Support Center: Haloperidol Analysis
This technical support center provides targeted troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with Haloperidol and its deuterated internal standard, Haloperidol-d4. The focus is on identifying and resolving issues related to isotopic interference in quantitative LC-MS/MS assays.
Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis.
Question: What are the common causes of isotopic interference or "crosstalk" between Haloperidol and this compound?
Answer: Isotopic interference, or crosstalk, in an LC-MS/MS assay for Haloperidol using this compound as a stable isotope-labeled internal standard (SIL-IS) typically arises from two primary sources:
-
Analyte Contribution to the Internal Standard (IS) Channel: The unlabeled Haloperidol molecule has a natural isotopic distribution. Due to the presence of naturally occurring heavy isotopes, primarily Carbon-13 (¹³C) and Chlorine-37 (³⁷Cl), a small fraction of Haloperidol molecules will have a mass that overlaps with the mass of the deuterated internal standard.[1] This becomes particularly noticeable when analyzing high concentrations of Haloperidol, such as at the Upper Limit of Quantification (ULOQ), where the signal from these heavy isotopes can spill into the this compound mass transition channel.[1][2]
-
Internal Standard Contribution to the Analyte Channel: This can occur for two reasons:
-
Isotopic Purity of the IS: The synthesis of this compound is never 100% perfect. The final material may contain a small amount of the unlabeled Haloperidol as an impurity.[2] This impurity will generate a signal in the analyte's mass transition channel, which can lead to a positive bias, especially at the Lower Limit of Quantification (LLOQ).
-
"Back-Crosstalk": Although less common, the isotopic pattern of the deuterated standard itself can have minor contributions at the mass of the unlabeled analyte.
-
Question: How can I experimentally determine the extent and source of the isotopic interference?
Answer: A set of specific experiments should be performed to systematically evaluate the contribution of the analyte to the IS channel and the IS to the analyte channel. This is a critical step in bioanalytical method validation.[2][3]
Experimental Protocol: Interference Assessment
Objective: To quantify the percent contribution of Haloperidol to the this compound signal and vice-versa.
Methodology:
-
Prepare Samples: Prepare the specific samples listed in the table below using the same biological matrix (e.g., human plasma) as your study samples.
-
Analyze Samples: Analyze these samples using your validated LC-MS/MS method.
-
Process Data: Integrate the peak areas for both the Haloperidol and this compound MRM transitions in each sample.
-
Calculate Interference:
-
IS -> Analyte Interference (%):
-
(% Interference) = (Peak Area of Analyte in Zero Sample / Peak Area of Analyte in LLOQ Sample) * 100
-
-
Analyte -> IS Interference (%):
-
(% Interference) = (Peak Area of IS in ULOQ (Analyte Only) Sample / Peak Area of IS in LLOQ Sample) * 100
-
-
Table 1: Experimental Design for Quantifying Interference
| Sample ID | Components Added to Blank Matrix | Purpose |
| Blank | None (only extraction solvent) | To assess for endogenous or system interferences at the retention times of the analyte and IS. |
| Zero Sample | This compound (at working concentration) | To measure the contribution of the IS to the analyte channel (due to impurity). |
| ULOQ (Analyte Only) | Haloperidol (at ULOQ concentration) | To measure the contribution of the analyte to the IS channel (due to natural isotope spillover). |
| LLOQ Sample | Haloperidol (at LLOQ concentration) + this compound (at working concentration) | To provide the reference response for the analyte at LLOQ and the IS. |
Question: I'm observing a significant signal in my this compound channel when injecting a high concentration of Haloperidol. What is the workflow to troubleshoot this?
Answer: Observing a signal in the IS channel when only the analyte is present is a classic sign of crosstalk. Follow this systematic workflow to diagnose and address the issue.
References
Technical Support Center: Optimizing MS/MS Analysis of Haloperidol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Haloperidol-d4 as an internal standard in mass spectrometry (MS/MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
A1: The commonly used multiple reaction monitoring (MRM) transition for this compound is the decay of the protonated molecule. The precursor ion is m/z 380.2, and a prominent, stable product ion is m/z 169.1.[1] This transition is monitored for the quantification of haloperidol, with its corresponding transition of m/z 376.2 → 165.1.[2]
Q2: I am not seeing a strong precursor ion signal for this compound. What should I check?
A2: A weak precursor ion signal can stem from several factors. First, verify the infusion of your this compound standard to ensure it is entering the mass spectrometer. Check for potential contamination in the ion source or blockages in the sample path. Inefficient ionization can also lead to a poor signal; ensure your electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows) are appropriately set for a small molecule of this class. Finally, confirm the correct mass calibration of your instrument.
Q3: My precursor ion is stable, but the product ion (m/z 169.1) intensity is very low. What should I do?
A3: Low product ion intensity is a classic sign that the collision energy (CE) is not optimized. The applied CE might be too low to induce efficient fragmentation or so high that it causes extensive fragmentation into smaller, unmonitored ions. A systematic optimization of the collision energy is necessary to determine the voltage that yields the maximum intensity for the desired product ion. Also, verify the collision gas pressure is within the manufacturer's recommended range.
Q4: The signal intensity for this compound is inconsistent between injections. What could be the cause?
A4: Inconsistent signal intensity can be due to issues with the liquid chromatography (LC) system, the autosampler, or the ion source. Check for leaks in the LC system and ensure the autosampler is drawing and injecting consistent volumes. An unstable spray in the ESI source can also lead to fluctuating signal intensity; visually inspect the spray if possible. Additionally, ensure the internal standard is homogenously mixed with the samples and that its concentration is appropriate.
Q5: How do I choose the right collision energy for this compound?
A5: The optimal collision energy is instrument-dependent and must be determined empirically. The general approach is to infuse a solution of this compound and monitor the intensity of the m/z 169.1 product ion while ramping the collision energy. The energy that produces the most intense and stable signal is the optimal value. A detailed protocol for this procedure is provided below.
Experimental Protocol: Collision Energy Optimization for this compound
This protocol outlines the methodology for optimizing the collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.
1. Standard Preparation:
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Infuse the this compound working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Tune the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the this compound precursor ion (m/z 380.2).
3. Precursor and Product Ion Confirmation:
-
Perform a full scan (Q1 scan) to confirm the presence and isolation of the precursor ion at m/z 380.2.
-
Perform a product ion scan of m/z 380.2 to confirm the presence of the m/z 169.1 fragment.
4. Collision Energy Optimization:
-
Set up a Multiple Reaction Monitoring (MRM) method for the transition m/z 380.2 → 169.1.
-
Create a series of experiments where the collision energy is ramped in discrete steps. For example, start from 10 eV and increase to 60 eV in 2 eV increments.
-
For each CE value, acquire data for a short period (e.g., 0.5-1 minute) to obtain a stable signal.
-
Record the intensity of the product ion (m/z 169.1) at each collision energy setting.
5. Data Analysis and Refinement:
-
Plot the product ion intensity as a function of the collision energy.
-
Identify the collision energy that produces the maximum product ion intensity.
-
To refine the optimal value, you can perform a second experiment with a narrower range and smaller step size (e.g., 1 eV) around the peak intensity identified in the previous step.
Data Presentation
The following table summarizes representative quantitative data from a collision energy optimization experiment for the this compound transition m/z 380.2 → 169.1.
| Collision Energy (eV) | Product Ion Intensity (counts) |
| 10 | 15,000 |
| 15 | 45,000 |
| 20 | 95,000 |
| 25 | 180,000 |
| 30 | 250,000 |
| 35 | 290,000 |
| 40 | 310,000 |
| 45 | 275,000 |
| 50 | 210,000 |
| 55 | 150,000 |
| 60 | 90,000 |
Note: The optimal collision energy in this example is 40 eV. This value is illustrative and will vary between different mass spectrometers.
Visualizations
Caption: Workflow for optimizing collision energy for this compound.
Caption: Troubleshooting logic for low this compound signal.
References
Addressing matrix effects in the bioanalysis of Haloperidol with Haloperidol-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Haloperidol using Haloperidol-d4 as an internal standard.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for Haloperidol
Question: My chromatogram for Haloperidol shows significant peak tailing and asymmetry. What could be the cause and how can I fix it?
Answer:
Poor peak shape for basic compounds like Haloperidol is often attributed to interactions with free silanol groups on the silica-based stationary phase of the analytical column. These interactions can be minimized through several approaches:
-
Mobile Phase Optimization: The addition of an acidic modifier to the mobile phase, such as formic acid (typically 0.1%), can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1]
-
Column Selection: Employing a column with end-capping, where the residual silanol groups are chemically bonded with a small organic molecule, can significantly improve peak shape. Alternatively, using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polymer-based column, may be beneficial.
-
Ionic Liquid Additives: Some studies have shown that using ionic liquids as mobile phase additives can effectively suppress silanol interactions, leading to improved peak symmetry.[2]
Issue 2: High Variability in this compound (Internal Standard) Response
Question: I am observing significant variability in the peak area of my internal standard, this compound, across different samples. What could be causing this and how do I address it?
Answer:
High variability in the internal standard (IS) response is a strong indicator of inconsistent matrix effects.[3] Since this compound is a stable isotope-labeled (SIL) internal standard, it is expected to co-elute and experience the same ionization effects as Haloperidol.[4][5] Significant variability suggests that the matrix composition differs substantially between your samples, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inconsistent sample cleanup is a primary cause of variable matrix effects. Ensure your sample preparation procedure, whether it's protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is performed consistently and robustly.
-
Investigate Different Lots of Matrix: The US FDA recommends evaluating matrix effects using at least six different sources (lots) of the biological matrix to ensure the method is robust.[6]
-
Optimize Chromatography: Ensure that Haloperidol and this compound are well-separated from the void volume and any major, interfering matrix components.
Issue 3: Low Recovery of Haloperidol During Sample Extraction
Question: My recovery for Haloperidol is consistently low after sample preparation. How can I improve it?
Answer:
Low recovery can be due to several factors related to the chosen extraction method. Here are some common causes and solutions for different techniques:
-
Liquid-Liquid Extraction (LLE):
-
Incorrect pH: Haloperidol is a basic drug. Ensure the pH of the aqueous sample is adjusted to be at least 2 pH units above its pKa to keep it in its neutral, more organic-soluble form.[7]
-
Inappropriate Solvent: The polarity of the extraction solvent is crucial. A single solvent may not be optimal. Consider using a mixture of solvents (e.g., ethyl acetate with a small percentage of a more polar solvent) to improve extraction efficiency.[7]
-
-
Solid-Phase Extraction (SPE):
-
Incorrect Sorbent: Ensure the SPE sorbent chemistry is appropriate for Haloperidol (e.g., a cation-exchange or a mixed-mode sorbent).
-
Suboptimal Wash/Elution Solvents: The wash steps may be too harsh, leading to premature elution of the analyte. Conversely, the elution solvent may not be strong enough to desorb Haloperidol completely from the sorbent. Methodical optimization of the pH and organic content of these solvents is necessary.
-
-
Protein Precipitation (PPT):
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Haloperidol?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often undetected, components in the sample matrix.[6][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[11][12] In the bioanalysis of Haloperidol from complex matrices like plasma or blood, endogenous components such as phospholipids, salts, and proteins can cause significant matrix effects.[3][11] These effects are a major concern as they can compromise the accuracy, precision, and sensitivity of the quantitative method.[13][14][15]
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has the same physicochemical properties as Haloperidol and will co-elute from the chromatography column.[4] Because of this, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[11]
Q3: What are the primary sources of matrix effects in plasma samples?
A3: In plasma, the most significant contributors to matrix effects, particularly in electrospray ionization (ESI), are phospholipids from cell membranes.[7] These molecules can co-extract with the analyte and often elute in the same chromatographic window, suppressing the ionization of the target compound. Other sources include proteins, salts, and metabolites.[11]
Q4: Which sample preparation technique is best for minimizing matrix effects for Haloperidol analysis?
A4: The choice of sample preparation technique is a trade-off between cleanliness, recovery, and throughput.
-
Protein Precipitation (PPT): This is the simplest and fastest method but is least effective at removing phospholipids and other interferences, often resulting in significant matrix effects.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can provide much cleaner extracts than PPT if optimized correctly (e.g., pH and solvent selection). It is generally more effective at removing phospholipids.[7][8]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and cleanup, providing the cleanest extracts and thus minimizing matrix effects most effectively.[8] Techniques like HybridSPE are specifically designed to deplete phospholipids.[16]
For a robust method with minimal matrix effects, SPE is generally the preferred choice .[17]
Q5: How can I quantitatively assess matrix effects in my Haloperidol assay?
A5: The most widely accepted method is the post-extraction addition protocol.[11][12] This involves comparing the peak area of Haloperidol in two sets of samples:
-
Set A: A neat solution of Haloperidol prepared in the mobile phase.
-
Set B: Blank matrix that has been extracted, with Haloperidol spiked into the final extract.
The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The FDA guidance suggests that the matrix effect should be evaluated at low and high QC concentrations in at least six different lots of the biological matrix.[6]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery (%) | Phospholipid Removal Efficiency (%) | Resulting Matrix Effect (Ion Suppression) | Throughput |
| Protein Precipitation (PPT) | >90% | <30% | High | High |
| Liquid-Liquid Extraction (LLE) | 70-90% | 60-80% | Moderate to Low | Medium |
| Solid-Phase Extraction (SPE) | >85% | >95% | Very Low | Low |
| HybridSPE-Phospholipid | >90% | >99% | Negligible | High |
Data compiled from principles discussed in cited literature.[8][16]
Table 2: Acceptance Criteria for Matrix Effect Validation (Based on FDA Guidance)
| Parameter | Acceptance Criteria |
| Number of Matrix Lots | At least 6 different sources/lots |
| QC Levels | Low and High Concentrations |
| Replicates per Lot | At least 3 |
| Accuracy (for each lot) | Within ±15% of the nominal concentration |
| Precision (%CV) | Not greater than 15% |
Reference: FDA M10 Bioanalytical Method Validation Guidance.[6]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
-
Preparation of Set A (Neat Solution):
-
Prepare standard solutions of Haloperidol and this compound in the final mobile phase composition at concentrations corresponding to the low and high quality control (QC) samples.
-
-
Preparation of Set B (Post-Extraction Spiked Matrix):
-
Take blank biological matrix (e.g., plasma) from at least six different sources.
-
Process these blank samples using the finalized sample preparation method (e.g., LLE or SPE).
-
After the final evaporation and reconstitution step, spike the resulting blank extracts with Haloperidol and this compound to the same concentrations as in Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for Haloperidol: MF = (Mean peak area of Haloperidol in Set B) / (Mean peak area of Haloperidol in Set A)
-
Calculate the IS-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Haloperidol) / (MF of this compound)
-
The IS-Normalized MF should be close to 1.0 to demonstrate that the internal standard effectively compensates for the matrix effect.[11]
-
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
-
Setup:
-
Using a T-connector, continuously infuse a standard solution of Haloperidol (e.g., at a mid-range concentration) at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
While infusing the Haloperidol solution, inject an extracted blank matrix sample onto the LC system.
-
-
Analysis:
-
Monitor the signal of the infused Haloperidol. A stable, flat baseline should be observed.
-
Any deviation (dip or rise) in the baseline during the chromatographic run indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[12][18] This allows for the identification of regions in the chromatogram where matrix effects are most pronounced.
-
Visualizations
Caption: Workflow for Assessing and Mitigating Matrix Effects.
Caption: Comparison of Sample Preparation Techniques.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. akjournals.com [akjournals.com]
- 3. eijppr.com [eijppr.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. fda.gov [fda.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Improving the signal intensity of Haloperidol-d4 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Haloperidol-d4 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: Deuterated compounds like this compound are the preferred internal standards (IS) in quantitative mass spectrometry.[1] They are chemically identical to the analyte (Haloperidol) but have a different mass due to the presence of deuterium atoms. This allows them to co-elute with the analyte and experience similar ionization and matrix effects, ensuring accurate quantification by correcting for variations during sample preparation and analysis.[1][2]
Q2: What are the typical precursor and product ion transitions (m/z) for this compound?
A2: In positive ionization mode, the most commonly used transition for this compound is m/z 380.2 → 169.1.[3][4] The precursor ion [M+H]⁺ is m/z 380.2, which fragments to the product ion m/z 169.1. For comparison, the transition for unlabeled Haloperidol is m/z 376.2 → 165.1.[3][4][5]
Q3: Which ionization mode is best for this compound analysis?
A3: Electrospray ionization (ESI) in the positive ion mode is the standard and most effective method for detecting Haloperidol and its deuterated analog.[3][4][6] Turbo-ion spray, a variation of ESI, has also been successfully used.[7][8]
Q4: What are common sample preparation techniques for analyzing this compound in biological matrices?
A4: The most common techniques are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[7][8][9] SPE is often used for its clean-up efficiency, while LLE is also widely employed.[7][8] A salt-assisted liquid-liquid microextraction (SALLME) technique has also been shown to provide good yields.[3][6] Recently, methods using phospholipid removal plates have demonstrated nearly 100% extraction recovery.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
Q: I am observing a very weak or absent signal for my internal standard, this compound. What are the potential causes and solutions?
A: Low or no signal can stem from several factors, ranging from instrument settings to sample preparation. Follow this workflow to diagnose the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Sensitive and High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma with Phospholipid Removal Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. euchembioj.com [euchembioj.com]
- 7. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
Technical Support Center: Stability of Haloperidol-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Haloperidol-d4 in biological matrices during storage. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in frozen human plasma?
A1: this compound has demonstrated stability in human plasma when stored at -20°C for at least 4 weeks. A recent study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method in accordance with European Medicines Agency (EMA) guidelines showed that the accuracy of this compound remained within acceptable limits after this storage period[1][2]. Another study, while focused on a different analyte, reported that stock solutions of this compound were stable for 90 days at –20°C, with deviations of less than 4% from a freshly prepared solution[3].
Q2: What is the short-term stability of this compound in processed samples, such as in an autosampler?
A2: this compound is stable in processed samples for at least 24 hours when kept in an autosampler. The aforementioned validation study demonstrated acceptable accuracy for this compound in human plasma after being in the autosampler for this duration[1][2]. This suggests that samples can be prepared and loaded into an autosampler for a typical analytical run without significant degradation of the internal standard.
Q3: Can I subject samples containing this compound to multiple freeze-thaw cycles?
A3: Yes, this compound has been shown to be stable through at least three freeze-thaw cycles in human plasma. The validation study conducted according to EMA guidelines found that the accuracy of this compound was within the acceptable range of ±15% of the nominal concentration after three cycles of freezing and thawing[1][2].
Q4: Is this compound stable in whole blood?
A4: While specific stability data for this compound in whole blood is not extensively published, studies on the parent compound, haloperidol, can offer some insight. One study on the long-term stability of various antidepressants and antipsychotics in dried blood spots (DBS) and whole blood stored at -20°C included haloperidol, suggesting its relative stability in this matrix[4]. However, it is always recommended to perform a specific stability assessment of this compound in whole blood if this is the matrix for your intended study.
Troubleshooting Guide
Issue: I am observing a decrease in the this compound signal over time in my analytical run.
-
Possible Cause 1: Autosampler Temperature.
-
Troubleshooting Step: Ensure your autosampler is maintaining the intended temperature. Elevated temperatures can accelerate the degradation of analytes and internal standards. The stability of this compound has been verified for 24 hours in an autosampler, but this assumes proper temperature control[1][2].
-
-
Possible Cause 2: In-source Degradation or Instability.
-
Troubleshooting Step: Optimize the ion source conditions of your mass spectrometer. Harsh source conditions (e.g., high temperature, high voltages) can sometimes cause in-source degradation or fragmentation of the internal standard.
-
-
Possible Cause 3: Deuterium Exchange.
-
Troubleshooting Step: While less common for deuterium labels on chemically stable positions, back-exchange with hydrogen from the matrix or solvent can occur under certain pH or temperature conditions. Analyze a blank matrix sample spiked with this compound over time to see if there is a corresponding increase in the signal for unlabeled haloperidol. If this is observed, consider adjusting the pH of your sample preparation and mobile phases to be more neutral.
-
Issue: I am seeing high variability in the this compound peak area across my samples.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Troubleshooting Step: Review your sample preparation protocol for consistency, especially the internal standard spiking step. Ensure the same volume of this compound solution is added to every sample and that it is adequately vortexed or mixed.
-
-
Possible Cause 2: Matrix Effects.
-
Troubleshooting Step: Even with a stable isotope-labeled internal standard, significant variations in the sample matrix (e.g., lipemia, hemolysis) can sometimes lead to differential ion suppression or enhancement between the analyte and the internal standard. Evaluate the matrix effect by comparing the response of this compound in post-extraction spiked blank matrix with its response in a neat solution. If significant matrix effects are present, you may need to optimize your sample clean-up procedure.
-
Data on this compound Stability in Human Plasma
The following table summarizes the stability of this compound in human plasma as determined by a validated LC-MS/MS method[1][2]. The stability is expressed as the accuracy of the measurements, which should be within ±15% of the nominal concentration according to EMA guidelines.
| Stability Condition | Matrix | Storage Temperature | Duration | Accuracy (%) |
| Long-Term | Human Plasma | -20°C | 4 weeks | Within ±15% |
| Short-Term (Autosampler) | Processed Plasma | Autosampler Temp. | 24 hours | Within ±15% |
| Freeze-Thaw | Human Plasma | -20°C to Room Temp. | 3 cycles | Within ±15% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Human Plasma
This protocol is based on the methodology described in a study that validated an LC-MS/MS method for haloperidol with this compound as the internal standard[1][2].
-
Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with known concentrations of this compound to prepare low and high concentration QC samples.
-
-
Stability Testing:
-
Long-Term Stability: Store aliquots of the low and high QC samples at -20°C. Analyze these samples after 4 weeks and compare the results to freshly prepared QC samples.
-
Short-Term (Autosampler) Stability: Place freshly prepared low and high QC samples in the autosampler. Analyze the samples after 24 hours and compare the results to the initial analysis.
-
Freeze-Thaw Stability: Subject aliquots of the low and high QC samples to three cycles of freezing at -20°C and thawing to room temperature. After the third cycle, analyze the samples and compare the results to freshly prepared QC samples.
-
-
Sample Analysis:
-
Acceptance Criteria:
-
The mean concentration at each QC level should be within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in human plasma.
Caption: Troubleshooting decision tree for this compound signal issues.
References
Preventing back-exchange of deuterium in Haloperidol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Haloperidol-d4 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Is the back-exchange of deuterium a concern with this compound?
A1: Back-exchange is generally not a concern for this compound under standard analytical conditions. The deuterium atoms in commercially available this compound are located on the aromatic (phenyl) rings.[1][2] Carbon-deuterium (C-D) bonds on an aromatic ring are stable and not readily exchangeable with hydrogen atoms from solvents or the sample matrix.[3][4] The phenomenon of back-exchange is more commonly observed with compounds that have deuterium labels on labile sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, which are absent in the deuterated positions of this compound.[3]
Q2: At what positions is this compound typically deuterated?
A2: Commercially available this compound is most commonly deuterated on the 4-chlorophenyl ring. The formal name is 4-(4-(4-chlorophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one.[1] Some variants may have deuterium labels on the 4-fluorophenyl ring.[2] In both cases, the deuterium atoms are on stable aromatic positions.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the integrity and stability of this compound, proper storage is crucial. The following conditions are generally recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes potential degradation over extended periods. |
| Container | Tightly sealed, airtight amber glass vials. | Protects from light exposure and prevents solvent evaporation and contamination. |
| Environment | Store in a clean, dry, and dark location. | Prevents photodegradation and contamination. |
Always consult the manufacturer's Certificate of Analysis (CoA) for specific storage instructions.
Q4: Can the "deuterium isotope effect" affect my chromatographic results?
A4: Yes, the deuterium isotope effect can sometimes lead to a slight shift in retention time, with the deuterated compound (this compound) often eluting slightly earlier than its non-deuterated counterpart in reversed-phase chromatography. This is due to the minor differences in polarity and bond strength between C-H and C-D bonds. While usually minimal, this can be significant if the analyte and internal standard peaks are not sufficiently resolved or if co-elution with matrix components leads to differential ion suppression.
Troubleshooting Guide
It is uncommon for this compound to undergo back-exchange. If you are observing a loss of signal or inconsistent results, it is likely due to other factors. This guide will help you troubleshoot common issues that can be mistaken for deuterium back-exchange.
Problem: Decreasing or Disappearing this compound Signal
Possible Cause 1: Matrix Effects (Ion Suppression or Enhancement)
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and/or internal standard in the mass spectrometer source.[3] This is a frequent cause of signal loss or variability.
Troubleshooting Steps:
-
Perform a Matrix Effect Experiment:
-
Set A (Neat Solution): Prepare your this compound standard at the working concentration in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike the this compound standard into the extracted matrix at the same concentration as Set A.
-
Analysis: Analyze both sets of samples by LC-MS.
-
Interpretation:
-
If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.
-
If the peak area in Set B is significantly higher than in Set A, ion enhancement is occurring.
-
If the peak areas are comparable, matrix effects are minimal.
-
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Modify your LC method (e.g., change the gradient, use a different column) to separate this compound from the interfering components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.[3]
-
Possible Cause 2: Chromatographic Issues
Poor chromatography can lead to peak broadening, tailing, or a shift in retention time into a region of ion suppression.
Troubleshooting Steps:
-
Check for Co-elution: Ensure that the analyte and this compound are eluting with good peak shape and are not co-eluting with any interfering peaks from the matrix.
-
Optimize Chromatography:
-
Mobile Phase: Ensure the mobile phase is correctly prepared and of high purity.
-
Column: Check the column for degradation or contamination. If necessary, wash or replace the column.
-
Gradient: Adjust the gradient to improve the separation of the analyte and internal standard from matrix components.
-
Possible Cause 3: Instrument Instability
A gradual loss of signal over a run can indicate an issue with the mass spectrometer.
Troubleshooting Steps:
-
Check Instrument Performance: Infuse a tuning solution to verify the mass spectrometer's sensitivity and calibration.
-
Clean the Ion Source: The ion source can become contaminated over time, leading to a decrease in signal intensity. Follow the manufacturer's instructions for cleaning the ion source.
-
Inspect for Leaks or Blockages: Check the LC system for any leaks or blockages that could affect the flow rate and spray stability.
Experimental Protocols
Protocol: Evaluating the Stability of this compound in Different Solvents
This protocol outlines a procedure to assess the stability of this compound under various solvent and pH conditions to rule out back-exchange.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
LC-MS/MS system
Procedure:
-
Preparation of Test Solutions:
-
Prepare solutions of this compound at a concentration of 1 µg/mL in the following solvents:
-
50:50 Acetonitrile:Water (Neutral)
-
50:50 Acetonitrile:Water with 0.1% Formic Acid (Acidic, pH ~2.7)
-
50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide (Basic, pH ~10)
-
100% Methanol (Aprotic Control)
-
-
-
Incubation:
-
Divide each solution into aliquots for analysis at different time points (e.g., T=0, 2, 4, 8, 24, and 48 hours).
-
Store the aliquots at room temperature.
-
-
LC-MS/MS Analysis:
-
At each time point, inject the samples onto the LC-MS/MS system.
-
Monitor the mass transitions for both this compound and non-deuterated Haloperidol.
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point for each condition.
-
Monitor for any increase in the peak area of non-deuterated Haloperidol, which would indicate a loss of deuterium.
-
Plot the peak area of this compound versus time for each condition.
-
Expected Outcome: No significant decrease in the this compound signal or increase in the non-deuterated Haloperidol signal should be observed, confirming the stability of the deuterium labels.
Visualizations
Caption: Troubleshooting workflow for this compound signal loss.
Caption: Workflow for assessing this compound stability.
Caption: Stability of deuterium labels in this compound.
References
Common pitfalls when using deuterated internal standards in LC-MS/MS
Technical Support Center: Deuterated Internal Standards in LC-MS/MS
Welcome to the technical support center for the effective use of deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and ensure the accuracy and reproducibility of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mass difference between my analyte and the deuterated internal standard?
A sufficient mass difference is crucial to prevent isotopic crosstalk, where the signal from the analyte interferes with the signal of the internal standard, or vice versa. A mass difference of at least 3 or 4 atomic mass units (amu) is generally recommended to distinguish the internal standard from the analyte's natural isotopic distribution.[1][2] For molecules containing atoms with rich isotopic profiles like chlorine or bromine, a larger mass difference of 4-5 Da may be necessary.[3]
Q2: How many deuterium atoms should a good internal standard have?
Typically, a deuterated internal standard should incorporate between 2 and 10 deuterium atoms.[4] The optimal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) sufficiently outside the analyte's natural isotopic distribution to prevent interference.
Q3: Why is the position of the deuterium label important?
The stability of the deuterium label is paramount for accurate quantification.[2] Labels should be placed on chemically stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[5] Deuterium atoms on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups are prone to exchange with protons from solvents, which can compromise the integrity of the standard.[2][5]
Q4: Can a deuterated internal standard perfectly correct for all matrix effects?
While deuterated internal standards are the gold standard for correcting matrix effects, they may not always provide perfect correction.[6][7] If the analyte and the internal standard do not co-elute perfectly due to the deuterium isotope effect, they can be exposed to different matrix components as they enter the ion source, leading to differential ion suppression or enhancement.[5][6] It has been demonstrated that matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more.
Troubleshooting Guides
This section provides systematic approaches to identifying and resolving common problems encountered when using deuterated internal standards.
Guide 1: Inaccurate Quantification due to Isotopic Purity and Crosstalk
Problem: My results show a positive bias, especially at the lower limit of quantitation (LLOQ), or my calibration curve is non-linear.
Potential Cause: This issue often stems from two related problems:
-
Low Isotopic Purity: The deuterated internal standard is contaminated with a significant amount of the unlabeled analyte.[4][8][9] This impurity contributes to the analyte's signal, leading to an overestimation of its concentration.[4][8]
-
Isotopic Crosstalk (Cross-contribution): Naturally occurring isotopes of the analyte (e.g., ¹³C) contribute to the signal of the deuterated internal standard, particularly if the mass difference is small (e.g., D2-labeled IS).[3][8][10] This falsely inflates the internal standard signal, leading to an underestimation of the analyte concentration.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic purity and crosstalk issues.
Experimental Protocol: Assessing Isotopic Contribution
-
Objective: To quantify the signal contribution from the internal standard to the analyte channel (IS purity) and from the analyte to the internal standard channel (crosstalk).
-
Materials:
-
Blank matrix (e.g., plasma, urine)
-
Analyte stock solution
-
Deuterated Internal Standard (IS) stock solution
-
-
Procedure:
-
Sample A (IS Purity Check): Prepare a "zero sample" by spiking blank matrix with the IS at its working concentration. Do not add any analyte.[9]
-
Sample B (Crosstalk Check): Prepare a sample by spiking blank matrix with the analyte at the Upper Limit of Quantitation (ULOQ). Do not add any IS.
-
Analysis: Analyze these samples using the established LC-MS/MS method.
-
-
Data Interpretation:
-
IS Purity: Measure the peak area in the analyte's MRM transition in Sample A. This area represents the contribution from the unlabeled impurity in the IS.[9] Ideally, this response should be less than 5% of the analyte response at the LLOQ.
-
Crosstalk: Measure the peak area in the IS's MRM transition in Sample B. A signal that increases with analyte concentration confirms crosstalk.[3] This contribution should ideally be minimal.
-
Quantitative Data Summary: Impact of Crosstalk on Accuracy
The table below illustrates how increasing the internal standard concentration can mitigate the bias caused by analyte-to-IS crosstalk.
| IS Concentration | Analyte-to-IS Crosstalk | Bias at ULOQ (Observed) |
| 0.7 mg/L | High | Up to 36.9% |
| 14.0 mg/L | High | Reduced to 5.8% |
| Data adapted from a study on Flucloxacillin, demonstrating the effect of analyte isotopic contribution to the SIL-IS signal.[11] |
Guide 2: Addressing Isotopic Instability (H/D Exchange)
Problem: My internal standard signal is decreasing over time, or I'm observing poor reproducibility in my results, especially with long batch run times.
Potential Cause: Hydrogen-Deuterium (H/D) exchange is occurring, where deuterium atoms on the internal standard are replaced by protons from the solvent or matrix.[12] This is more likely if the labels are on exchangeable sites (e.g., -OH, -NH) or if the samples are exposed to non-neutral pH or high temperatures.[13][12][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for H/D back-exchange issues.
Experimental Protocol: Evaluating IS Stability in Matrix
-
Objective: To determine if the deuterated internal standard is stable under the conditions of the analytical run.
-
Materials:
-
Blank matrix
-
Analyte and IS stock solutions
-
Sample diluent
-
-
Procedure:
-
Solution A (Control): Prepare a sample with analyte and IS in blank matrix.
-
Solution B (Test): Prepare a sample with only the IS in blank matrix.
-
Initial Analysis (T=0): Analyze both solutions immediately to establish a baseline response.
-
Incubation: Store Solution B in the autosampler for the maximum expected duration of an analytical batch (e.g., 24 hours).
-
Final Analysis (T=final): Re-inject Solution B.
-
-
Data Interpretation:
Mitigation Strategies for H/D Exchange
| Parameter | Recommendation | Rationale |
| pH | Maintain pH between 2.5 and 3 during LC separation if possible. Avoid strongly acidic or basic storage conditions. | H/D exchange is catalyzed by both acid and base. Minimizing exposure to extreme pH reduces the rate of exchange.[13] |
| Temperature | Keep samples cool in the autosampler (e.g., 4°C). Reduce MS source temperature to the minimum required.[8] | Higher temperatures accelerate the rate of exchange.[13] For every 22°C increase, the exchange rate can increase 10-fold.[13] |
| Solvent | Reconstitute stock standards in aprotic solvents like acetonitrile.[13] | Aprotic solvents lack exchangeable protons, preserving the integrity of the standard during storage. |
| Alternative IS | Use ¹³C or ¹⁵N labeled standards.[3][12] | These labels are placed on the molecular backbone and are not susceptible to chemical exchange, offering greater stability.[12][15] |
Guide 3: Resolving Chromatographic Separation (Isotope Effect)
Problem: The peak for my deuterated internal standard has a different retention time than my analyte.
Potential Cause: This phenomenon is known as the chromatographic isotope effect.[5] The replacement of hydrogen with the heavier deuterium can slightly alter the physicochemical properties of the molecule (e.g., lipophilicity), causing it to interact differently with the stationary phase.[16] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[17]
Why It Matters: If the analyte and IS separate, even slightly, they can be subjected to different zones of ion suppression or enhancement in the matrix, which invalidates the assumption that the IS accurately corrects for matrix effects.[6]
Logical Relationship Diagram:
Caption: Consequence of the deuterium isotope effect on data quality.
Troubleshooting and Optimization Strategies
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard from a neat solution and a matrix sample. Zoom in on the peaks to confirm if they perfectly overlap.[4][5]
-
Optimize Chromatography:
-
Adjust Gradient: Employ a shallower gradient to increase peak widths, which can promote better overlap between the analyte and IS peaks.[8]
-
Modify Mobile Phase: Small adjustments to the organic modifier or aqueous component can alter selectivity and improve co-elution.[8]
-
Change Column: If co-elution cannot be achieved, consider a column with different chemistry that may not resolve the isotopologues.
-
-
Use a ¹³C-labeled Standard: Carbon-13 labeled standards have a much smaller isotope effect and are more likely to co-elute perfectly with the analyte.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. benchchem.com [benchchem.com]
- 14. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Purity of Haloperidol-d4 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Haloperidol-d4 internal standards. Accurate determination of purity is critical for reliable and reproducible results in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Haloperidol, a typical antipsychotic medication.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic research, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] The key advantage of using a deuterated internal standard like this compound is that it is chemically and physically almost identical to the analyte (Haloperidol) but has a different mass due to the deuterium atoms. This allows it to be distinguished by a mass spectrometer, enabling it to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification.[3][4]
Q2: What are the critical purity requirements for a this compound internal standard?
For a this compound internal standard to be reliable, it must possess high chemical and isotopic purity.[5]
-
Chemical Purity: Refers to the absence of any other interfering compounds.
-
Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the deuterated molecule relative to the unlabeled (M+0) and partially labeled species.
Q3: Why is high isotopic purity important?
High isotopic purity is crucial to minimize the contribution of the unlabeled analyte (Haloperidol) present as an impurity in the internal standard solution.[5] If the unlabeled analyte is present at a significant level, it will contribute to the signal of the analyte being measured, leading to an overestimation of its concentration, particularly at the lower limit of quantification.[5]
Troubleshooting Guide
Issue 1: I am observing a higher than expected response for my blank (zero sample) in my LC-MS analysis.
-
Possible Cause: This could be due to the presence of unlabeled Haloperidol in your this compound internal standard.[5]
-
Recommendation: Assess the isotopic purity of your internal standard. You can do this by preparing a high-concentration solution of the this compound and analyzing it by full-scan LC-MS or direct infusion into the mass spectrometer. This will allow you to determine the percentage of the unlabeled (M+0) species.[5]
Issue 2: My calibration curve is non-linear, especially at the lower concentrations.
-
Possible Cause: A significant contribution of unlabeled Haloperidol from your internal standard can cause a positive bias in your results, which is more pronounced at lower concentrations, leading to a non-linear calibration curve.[5]
-
Recommendation: Quantify the contribution of the unlabeled analyte in your "zero sample" (a blank matrix spiked only with the internal standard at the working concentration). The peak area of the analyte in this sample represents the contribution from the internal standard.[5] This can then be subtracted from the analyte response in your samples and calibrators.
Issue 3: I am seeing unexpected peaks in the chromatogram of my internal standard solution.
-
Possible Cause: This indicates potential chemical impurities in your this compound internal standard. These could be starting materials, byproducts from the synthesis, or degradation products.[5] Haloperidol itself can degrade under certain conditions, such as in acidic or alkaline environments.[6][7][8]
-
Recommendation: Assess the chemical purity of your internal standard using a high-resolution LC-MS method with a suitable chromatographic column (e.g., C18) and a gradient elution to separate potential impurities.[7][8]
Issue 4: I observe a slight shift in retention time between Haloperidol and this compound.
-
Possible Cause: This is a known phenomenon called the "chromatographic isotope effect." While deuterated standards are chemically very similar to their non-deuterated counterparts, the presence of heavier deuterium atoms can sometimes lead to slight differences in retention time.
-
Recommendation: Ensure that your chromatographic method can adequately resolve the analyte and internal standard peaks if they do not co-elute perfectly. However, for most applications, co-elution is preferred to ensure they experience the same matrix effects.[9] If the separation is significant, it might impact the precision of your assay.[5]
Data Presentation
Table 1: Recommended Purity Specifications for this compound Internal Standard
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could interfere with the accurate measurement of the analyte or the internal standard.[5] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, preventing overestimation of the analyte's concentration.[5] |
Experimental Protocols
Protocol 1: Assessment of Chemical and Isotopic Purity by LC-MS
Objective: To determine the chemical purity and isotopic enrichment of a this compound internal standard.
Materials:
-
This compound internal standard
-
Haloperidol reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate (for mobile phase modification)
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 analytical column
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a high-concentration working solution of this compound (e.g., 10 µg/mL) for direct infusion or full-scan LC-MS analysis.
-
Prepare a working solution of a Haloperidol reference standard for comparison of retention time and mass spectrum.
-
-
LC-MS Analysis (Full Scan):
-
Set up an LC method with a suitable gradient to separate Haloperidol from potential impurities. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Inject the high-concentration this compound solution onto the LC-MS system.
-
Acquire data in full-scan mode over a mass range that includes the molecular ions of both unlabeled Haloperidol and this compound.
-
-
Data Analysis:
-
Chemical Purity:
-
Examine the total ion chromatogram (TIC) for any impurity peaks.
-
Integrate the peak area of the main this compound peak and all impurity peaks.
-
Calculate the chemical purity as: (Area of this compound peak / Total area of all peaks) * 100%.
-
-
Isotopic Purity:
-
Extract the mass spectrum for the this compound peak.
-
Identify and integrate the ion intensities for the unlabeled Haloperidol (M+0) and the deuterated this compound (M+4).
-
Calculate the isotopic enrichment as: (Intensity of M+4 peak / (Intensity of M+0 peak + Intensity of M+4 peak)) * 100%.
-
-
Protocol 2: Assessment of Isotopic Enrichment and Structural Integrity by NMR
Objective: To confirm the positions of deuterium labeling and assess the isotopic purity of a this compound internal standard.[10]
Materials:
-
This compound internal standard
-
Deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4)
-
NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound internal standard in a suitable deuterated NMR solvent.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of the this compound with a reference spectrum of unlabeled Haloperidol.
-
The absence or significant reduction of signals in the ¹H NMR spectrum at specific chemical shifts will confirm the positions of deuterium labeling.
-
The integration of the remaining proton signals relative to a known internal reference can provide an estimate of the isotopic enrichment.
-
Visualization
Caption: Workflow for the comprehensive purity assessment of a this compound internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Haloperidol-d4
Welcome to the technical support center for Haloperidol-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of this compound, a frequently used internal standard. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting tailing?
Peak tailing for this compound is a common issue and can be attributed to several factors, primarily related to secondary interactions with the stationary phase or issues with the mobile phase. Haloperidol is a basic compound and can interact strongly with residual silanol groups on silica-based columns, leading to tailing.[1][2][3]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the column's stationary phase can interact with the basic nitrogen in this compound.
-
Solution: Add a competitive base, such as 0.2% triethylamine (TEA), to the mobile phase to mask the silanol groups.[4] Alternatively, operate at a lower pH (e.g., 2.5-3.5) to ensure the silanol groups are fully protonated and less active.[3][4][5] Using a highly deactivated, end-capped column can also minimize these interactions.[2]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound (pKa ≈ 8.3) and the stationary phase.[6]
-
Solution: Adjusting the mobile phase pH can significantly improve peak shape. For basic compounds like Haloperidol, a lower pH is often beneficial.[4] However, some methods have found success with a high pH (e.g., 9.8) to deprotonate the analyte.[6][7] The optimal pH should be determined empirically for your specific column and conditions.
-
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][2]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting is less common than tailing but can occur due to several reasons, often related to the sample solvent or column issues.
Potential Causes and Solutions:
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.[8]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
-
Column Collapse or Void: A sudden physical change in the column bed, such as a void at the inlet, can cause peak distortion.[9] This can happen if the column is operated outside its recommended pH or temperature limits.[9]
-
Solution: Replace the column and ensure the operating conditions are within the manufacturer's specifications.
-
-
Sample Overload: In some cases, severe sample overload can also manifest as fronting.[8][10]
-
Solution: Dilute the sample or decrease the injection volume.[8]
-
Q3: I am observing split peaks for this compound. What should I investigate?
Split peaks can be caused by a disruption in the sample path or issues at the head of the column.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path.[9]
-
Solution: Backflush the column. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help prevent this.[9]
-
-
Injection Solvent Effects: Using a sample solvent that is too strong can cause the analyte to precipitate upon injection into a weaker mobile phase, leading to a split peak.
-
Solution: Ensure the injection solvent is compatible with the mobile phase.
-
-
Void at the Column Inlet: A void or channel in the column packing can cause the sample band to split.
-
Solution: This typically requires column replacement.
-
Q4: My this compound peak has a different retention time than the non-deuterated Haloperidol. Is this normal?
Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect".[11][12] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[13] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in physicochemical properties.[14]
-
Implication: While a small, consistent shift is normal, a large or variable shift can be problematic, potentially leading to differential matrix effects where the analyte and internal standard are not affected equally by interfering components in the sample matrix.[13]
-
Recommendation: It is important to ensure that the peak shapes of both the analyte and the internal standard are good and that they elute close enough to experience similar matrix effects.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape for this compound.
Caption: A troubleshooting workflow for diagnosing and resolving poor peak shape issues with this compound.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions that have been successfully used for the analysis of Haloperidol, which can serve as a starting point for optimizing the chromatography of this compound.
Table 1: Mobile Phase Compositions for Haloperidol Analysis
| Organic Modifier | Aqueous Component | Additives | pH | Reference |
| Acetonitrile | 50 mM Phosphate Buffer | 0.2% Triethylamine (TEA) | 2.5 | [4] |
| Methanol | Potassium Phosphate Buffer | - | 9.8 | [6][7] |
| Methanol | Tetrabutyl ammonium hydrogen sulphate | - | Not specified | [15] |
| Acetonitrile | 100 mM Formate Buffer | - | 3.8 | [16] |
| Acetonitrile | 100 mM Potassium Dihydrogen Phosphate | 0.1% Triethylamine (TEA) | 3.5 | [5] |
Table 2: Example Chromatographic Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[6][7] | NPS-ODS-I (33 x 4.6 mm)[4] | Restek Pinnacle II C18 (250 x 4.6 mm, 5 µm)[15] |
| Mobile Phase | Methanol:Phosphate Buffer (90:10, v/v)[6][7] | Acetonitrile:Phosphate Buffer w/ TEA (23:77, v/v)[4] | Methanol:Tetrabutyl ammonium hydrogen sulphate (55:45, v/v)[15] |
| Flow Rate | 1.0 mL/min[6][7] | 1.0 mL/min[4] | 1.0 mL/min[15] |
| Detection | UV at 248 nm[7] | UV at 220 nm[4] | UV at 254 nm[15] |
| pH | 9.8[6][7] | 2.5[4] | Not specified |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH with TEA)
This protocol is based on conditions known to provide good peak shape for Haloperidol.[4]
-
Prepare Aqueous Buffer:
-
Dissolve the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to achieve a 50 mM concentration.
-
Add 2.0 mL of triethylamine (TEA) per liter of buffer solution (0.2%).
-
Adjust the pH to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter.
-
-
Prepare Mobile Phase:
-
Mix the filtered aqueous buffer with acetonitrile in the desired ratio (e.g., 77:23 v/v for aqueous:organic).
-
Degas the final mobile phase by sonication or other appropriate means before use.
-
Protocol 2: Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to the desired working concentration. This helps to prevent solvent mismatch effects that can lead to poor peak shape.[1]
Signaling Pathways and Logical Relationships
The chemical interactions leading to peak tailing can be visualized as a series of competing equilibria on the column.
Caption: Interactions of this compound with the stationary phase leading to ideal retention and undesirable peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. jpsbr.org [jpsbr.org]
- 16. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method Coupled With a Diode Array Detector for Quantifying Haloperidol in Oral Solution Using the Analytical Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Haloperidol and Haloperidol-d4 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the bioanalysis of Haloperidol and its deuterated internal standard, Haloperidol-d4, using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Haloperidol analysis?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased analyte signal, which negatively impacts the accuracy, sensitivity, and reproducibility of the quantitative analysis.[1][2] In the bioanalysis of Haloperidol from complex matrices like plasma or blood, endogenous compounds such as phospholipids can co-elute with Haloperidol and this compound, competing for ionization and causing ion suppression.[3]
Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A2: A stable isotope-labeled internal standard, such as this compound, is the preferred choice for quantitative LC-MS analysis.[4] Because it is chemically almost identical to Haloperidol, it co-elutes from the liquid chromatography column and experiences similar ion suppression or enhancement effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression can be compensated for, leading to more accurate and reliable quantification.[1]
Q3: What are the primary causes of ion suppression in Haloperidol bioanalysis?
A3: The primary causes of ion suppression in the analysis of Haloperidol from biological matrices are co-eluting endogenous compounds.[5] Phospholipids are a major contributor to matrix-induced ionization suppression in plasma and serum samples. Other potential sources include salts, proteins, and metabolites that are not adequately removed during sample preparation.[1][6]
Q4: Can the choice of ionization technique affect ion suppression?
A4: Yes, the choice of ionization technique can influence the extent of ion suppression. Electrospray ionization (ESI) is commonly used for the analysis of antipsychotic drugs like Haloperidol but is more susceptible to ion suppression compared to Atmospheric Pressure Chemical Ionization (APCI).[7][8] This is because ESI is more sensitive to changes in the droplet solution properties caused by co-eluting matrix components.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Haloperidol and this compound, with a focus on minimizing ion suppression.
Problem: Low signal intensity or poor sensitivity for Haloperidol and/or this compound.
-
Possible Cause 1: Inefficient Sample Preparation
-
Solution: The chosen sample preparation method may not be effectively removing interfering matrix components. Consider optimizing your current protocol or switching to a more rigorous technique. For instance, if you are using protein precipitation, which is known for leaving phospholipids in the extract, switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample.[3][6]
-
-
Possible Cause 2: Co-elution of Analytes with Matrix Interferences
-
Solution: Modify your chromatographic conditions to improve the separation between Haloperidol, this compound, and interfering matrix components.[1] This can be achieved by:
-
-
Possible Cause 3: Suboptimal Mass Spectrometry Parameters
-
Solution: Ensure that the mass spectrometer is properly tuned and that the parameters for Haloperidol and this compound are optimized for maximum sensitivity. This includes optimizing the precursor and product ions, collision energy, and other source-dependent parameters.[9]
-
Problem: High variability and poor reproducibility in quantitative results.
-
Possible Cause 1: Inconsistent Matrix Effects
-
Solution: The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variability in ion suppression between samples.[1][4] If you are not already using it, its implementation is highly recommended. If you are using it, ensure that it is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process.
-
-
Possible Cause 2: Carryover
-
Solution: Carryover from a high concentration sample to a subsequent blank or low concentration sample can cause inaccuracies. Evaluate carryover by injecting a blank sample after the highest calibration standard.[10] If carryover is observed, optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Haloperidol Analysis
| Sample Preparation Technique | Advantages | Disadvantages | Impact on Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[3] | Less effective at removing phospholipids and other endogenous interferences, leading to significant matrix effects.[3] | High potential for ion suppression. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT, reducing matrix effects.[2][3] | Can be more time-consuming and may have lower recovery for highly polar compounds.[2] | Moderate to low potential for ion suppression.[3] |
| Solid-Phase Extraction (SPE) | Offers high selectivity and can provide very clean extracts, significantly reducing matrix effects.[1][7] | More complex and expensive than PPT and LLE. Requires method development to optimize sorbent, wash, and elution steps.[3] | Low potential for ion suppression when optimized.[6][7] |
| Salt-Assisted Liquid-Liquid Microextraction (SALLME) | Simple, fast, and requires small volumes of organic solvent.[10] | A relatively newer technique, so there may be less established literature for specific applications. | Can provide good cleanup and reduce matrix effects.[11] |
Table 2: Typical LC-MS/MS Parameters for Haloperidol and this compound
| Parameter | Haloperidol | This compound |
| Precursor Ion (m/z) | 376.2 | 380.2 |
| Product Ion (m/z) | 165.1 | 169.0 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Note: These are typical values and may require optimization on your specific instrument.[10][11]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water.[7]
-
Loading: To 500 µL of plasma sample, add 20 µL of this compound internal standard solution. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of distilled water containing 5% methanol to remove polar interferences.[7]
-
Elution: Elute Haloperidol and this compound from the cartridge with 1 mL of methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography and Mass Spectrometry Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a C18 or PFP column, is suitable. For example, an InterSustain C18 (3.0 µm, 3.0 x 100 mm) can be used.[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B is typically used to separate Haloperidol from endogenous matrix components.
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[10]
-
Injection Volume: 5 µL.[10]
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
-
Source Parameters: Optimize parameters such as desolvation gas temperature (e.g., 300 °C), nebulizer pressure (e.g., 45 psi), and desolvation gas flow (e.g., 11 L/min) for your specific instrument.[10]
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Caption: Haloperidol and this compound relationship.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. euchembioj.com [euchembioj.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Haloperidol: The Role of Haloperidol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Haloperidol, a potent antipsychotic agent, is critical in both clinical and research settings. The validation of the analytical methods used for this purpose is paramount to ensure reliable and reproducible results. A key component of a robust analytical method is the use of an appropriate internal standard (IS). This guide provides a comparative analysis of analytical methods for Haloperidol, with a particular focus on the use of its deuterated analog, Haloperidol-d4, as an internal standard, alongside other alternatives.
The Gold Standard: this compound as an Internal Standard
The ideal internal standard should closely mimic the analyte's chemical and physical properties, including its behavior during sample preparation and chromatographic analysis. This compound, a stable isotope-labeled version of Haloperidol, is widely considered the gold standard for the bioanalysis of Haloperidol, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its key advantage lies in its ability to compensate for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for Haloperidol, categorized by the type of internal standard used.
Table 1: Method Validation Parameters with this compound as Internal Standard (LC-MS/MS)
| Parameter | Performance Data | Reference |
| Linearity Range | 0.05 - 80 ng/mL | [1] |
| 1 - 15 ng/mL | [2][3] | |
| Accuracy (Recovery) | Nearly 100% | |
| Precision (RSD) | Intra-day: 2.1% - 5.7% Inter-day: 2.9% - 4.8% | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [1] |
| 1 ng/mL | [2][3] |
Table 2: Method Validation Parameters with Alternative Internal Standards
| Internal Standard | Analytical Method | Linearity Range | Accuracy (Recovery) | Precision (%RSD) | LLOQ/LOD | Reference |
| Loratidine | HPLC-UV | 1 - 16 µg/mL | 99.55 - 100.42% | Not Specified | LOQ: 0.135 µg/mL LOD: 0.045 µg/mL | [4] |
| Pyrimethamine | HPLC | 1 - 60 ng/mL | 82.1 - 82.4% | Not Specified | Not Specified | [5] |
| Chlorohaloperidol | LC-ES-MS | 0.1 - 50 ng/mL | 58 - 70% | Repeatability: 8.5 - 11.2% | LOD: 0.075 - 0.100 ng/mL | [6] |
| Trifluoroacetic acid | HPLC | 60 - 600 µg/mL | 96 - 103% | Not Specified | LOD: 1.4 µg/mL | [7] |
Table 3: Method Validation Parameters without an Internal Standard
| Analytical Method | Linearity Range | Accuracy (Recovery) | Precision (%RSD) | LOQ/LOD | Reference |
| RP-HPLC | 20 - 200 µg/mL | 98.8 - 100.8% | < 2% | LOQ: 2.75 µg/mL LOD: 0.90 µg/mL | [8] |
| RP-HPLC | 1 - 50 µg/mL | Not Specified | < 2% | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of Haloperidol.
Protocol 1: LC-MS/MS Analysis of Haloperidol in Human Plasma using this compound
1. Sample Preparation:
-
To 500 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 1 mL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 10 mM ammonium trifluoroacetate buffer and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions:
-
Haloperidol: m/z 376.2 → 165.1
-
This compound: m/z 380.2 → 169.0[3]
-
Protocol 2: HPLC-UV Analysis of Haloperidol with Loratidine as Internal Standard
1. Sample Preparation:
-
To a known concentration of Haloperidol, add a fixed concentration of Loratidine as the internal standard.
-
Dilute with the mobile phase to the desired concentration.
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: 100 mM potassium dihydrogen phosphate–acetonitrile–triethylamine (10:90:0.1, v/v/v), with the pH adjusted to 3.5 with o-phosphoric acid.[4]
-
Flow Rate: 2 mL/minute.[4]
-
Detection: UV at 230 nm.[4]
-
Injection Volume: 20 µL.
Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the bioanalytical method validation of Haloperidol using LC-MS/MS.
Caption: Experimental workflow for Haloperidol analysis using LC-MS/MS.
Conclusion
The validation of an analytical method is a critical step in drug development and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, offers the highest level of accuracy and precision for the quantification of Haloperidol in biological matrices. While alternative methods using other internal standards or no internal standard can be employed, they may be more susceptible to analytical variability. The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, accuracy, and the nature of the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. euchembioj.com [euchembioj.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. eprints.usm.my [eprints.usm.my]
- 6. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpsbr.org [jpsbr.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Haloperidol Assays: Featuring the Haloperidol-d4 Internal Standard Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Haloperidol, with a particular focus on the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Haloperidol-d4 as an internal standard. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate assay for specific research, clinical, or drug development needs.
The determination of Haloperidol, a potent antipsychotic medication, in biological matrices and pharmaceutical formulations requires sensitive, specific, and accurate analytical methods. Therapeutic drug monitoring (TDM) of Haloperidol is often recommended due to its narrow therapeutic range and variable pharmacokinetics.[1][2] The use of a deuterated internal standard like this compound in LC-MS/MS assays is a widely accepted approach to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2]
This guide will delve into the experimental protocols and performance data of the LC-MS/MS method with this compound and compare it against other commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric methods.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for method replication and validation. Below are the generalized protocols for the primary analytical methods discussed.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
This method is highly sensitive and specific, making it a gold standard for bioanalytical applications.
-
Sample Preparation: A common technique is salt-assisted liquid-liquid microextraction (SALLME).[1][2] In this procedure, plasma samples are typically mixed with a protein precipitation agent (e.g., acetonitrile) and a salting-out agent (e.g., sodium chloride). This compound, the internal standard, is added at the beginning of this process. The mixture is vortexed and centrifuged to separate the organic layer containing Haloperidol and this compound.
-
Chromatographic Separation: The extracted sample is injected into an LC system. Separation is often achieved on a C18 reversed-phase column.[3][4] The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water), often run in a gradient or isocratic mode.[2][3]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1][2] Quantification is performed using multiple reaction monitoring (MRM). The precursor to product ion transitions for Haloperidol (e.g., m/z 376.2 → 165.1) and this compound (e.g., m/z 380.2 → 169.0) are monitored for specific and sensitive detection.[1][2]
Workflow for LC-MS/MS with Internal Standard
Caption: Workflow of a typical LC-MS/MS assay for Haloperidol using an internal standard.
2. High-Performance Liquid Chromatography (HPLC) with UV or DAD Detection
HPLC is a widely used technique for the analysis of Haloperidol in pharmaceutical formulations and biological matrices.[5][6]
-
Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is typically performed to remove interfering substances.[7][8]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used.[9][10] The mobile phase often consists of a mixture of acetonitrile and a buffer solution.[9]
-
Detection: Detection is usually carried out using an ultraviolet (UV) or diode-array (DAD) detector at a wavelength where Haloperidol exhibits maximum absorbance, such as 244 nm or 254 nm.[8][9]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of Haloperidol.
-
Sample Preparation: This method often requires derivatization of the analyte to increase its volatility and thermal stability. Extraction from biological matrices is also a necessary step.
-
Chromatographic Separation: A capillary column is used to separate Haloperidol from other components in the sample.
-
Detection: The separated compounds are detected by a mass spectrometer, providing high specificity.
4. Spectrophotometric and Spectrofluorimetric Methods
These methods are generally simpler and less expensive but may lack the specificity of chromatographic techniques.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for the determination of Haloperidol in pharmaceutical formulations.[9] The method is based on measuring the absorbance of the drug at a specific wavelength.[9]
-
Spectrofluorimetry: This technique involves the formation of a fluorescent complex, for instance, by ion-pair formation with a reagent like alizarin red S.[11] The fluorescence intensity of the complex is then measured.[11]
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of the different analytical methods for Haloperidol quantification.
Table 1: Comparison of Analytical Methods for Haloperidol Quantification
| Method | Internal Standard | Typical Sample Matrix | Common Application | Advantages | Disadvantages |
| LC-MS/MS | This compound | Plasma, Urine | Therapeutic Drug Monitoring, Pharmacokinetic Studies | High sensitivity and specificity, corrects for matrix effects | High instrument cost, requires skilled operators |
| HPLC-UV/DAD | Chemical Analogue (e.g., chlorohaloperidol) | Pharmaceutical Formulations, Plasma | Quality Control, Routine Analysis | Robust, widely available, lower cost than MS | Lower sensitivity and specificity than MS, potential for interferences |
| GC-MS | Not always specified | Plasma | Forensic Analysis, Clinical Toxicology | High specificity | May require derivatization, less suitable for thermally labile compounds |
| Spectrophotometry | None | Pharmaceutical Formulations | Assay of bulk drug and dosage forms | Simple, rapid, inexpensive | Low specificity, susceptible to interference from excipients and metabolites |
| Spectrofluorimetry | None | Pharmaceutical Formulations | Quantitative analysis in dosage forms | High sensitivity | Requires formation of a fluorescent derivative, potential for quenching effects |
Table 2: Performance Characteristics of Various Haloperidol Assays
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS with this compound | 1 - 15 | 1 | >90% (extraction efficiency) | [1][2] |
| LC-MS/MS with this compound | 0.1 - 50 | 0.075 (LOD) | 58% | [3] |
| HPLC-DAD | 4 - 1000 (µg/L) | 4 - 8 (µg/L) | >90% (extraction efficiency) | [7] |
| HPLC-UV | 5 - 25 (µg/mL) | Not specified | 99.88 - 100.07% | [9] |
| Spectrofluorimetry | 800 - 20000 | 80 (detection limit) | Not specified | [11] |
| GC | Not specified | Not specified | Good correspondence with RIA | [12] |
Logical Relationship of Method Validation
References
- 1. euchembioj.com [euchembioj.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of haloperidol in biological samples with the aid of ultrasound-assisted emulsification microextraction followed by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of haloperidol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method Coupled With a Diode Array Detector for Quantifying Haloperidol in Oral Solution Using the Analytical Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of spectrofluorimetric method for determination of haloperidol in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum haloperidol determinations in psychiatric patients. Comparison of methods and correlation with serum prolactin level - PubMed [pubmed.ncbi.nlm.nih.gov]
Haloperidol-d4 as an Internal Standard in Antipsychotic Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antipsychotic drugs in biological matrices is paramount for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. The use of a suitable internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis by compensating for variability during sample preparation and analysis. Haloperidol-d4, a deuterium-labeled analog of the widely used antipsychotic haloperidol, is a common choice for an internal standard. This guide provides an objective comparison of this compound with other internal standards used in the analysis of antipsychotic drugs, supported by experimental data and detailed methodologies.
The Role and Selection of an Internal Standard
An ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte of interest as closely as possible.[1][2] This ensures that it experiences similar extraction recovery, matrix effects, and ionization efficiency, thereby providing accurate correction for any variations.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because their chemical and physical properties are nearly identical to their non-labeled counterparts.[2][4]
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the key decision points and considerations:
References
Inter-laboratory Comparison of Haloperidol Quantification using Haloperidol-d4: A Comparative Guide
This guide provides an objective comparison of methodologies for the quantification of haloperidol in biological matrices, with a specific focus on the use of Haloperidol-d4 as an internal standard. The information is compiled from various independent validation studies, offering researchers, scientists, and drug development professionals a comprehensive overview of analytical performance and experimental protocols.
Quantitative Performance Comparison
The following table summarizes the key performance parameters from different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of haloperidol. This data is extracted from individual laboratory validation studies and presented here for comparative analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.05 - 80 ng/mL[1] | 5.03 - 6020.75 pg/mL[1] | 1 - 60 ng/mL[2] | 1 - 15 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 5.03 pg/mL[1] | 1 ng/mL[2] | 1 ng/mL[3] |
| Intra-day Precision (%RSD) | < 12%[4][5] | < 5.9% | < 15%[2] | Not Reported |
| Inter-day Precision (%RSD) | < 12%[4][5] | Not Reported | < 15%[2] | Not Reported |
| Accuracy/Inaccuracy (%Bias) | < 12%[4][5] | < 7.5% | Not Reported | Not Reported |
| Extraction Recovery | 82.75% - 100.96%[4][5] | > 95%[1] | > 80% | Not Reported |
| Internal Standard | This compound[1] | This compound[1] | Imipramine D3[2] | This compound[3] |
| Matrix | Human Plasma[1][4][5] | Human Plasma[1] | Serum and Plasma[2] | Human Plasma[3] |
Experimental Protocols
The methodologies detailed below are representative of the common techniques employed for haloperidol quantification using LC-MS/MS with this compound as an internal standard.
Sample Preparation
A prevalent and efficient method for sample preparation is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
Protein Precipitation : To a 100 µL plasma sample, an internal standard spiking solution (this compound) is added. Subsequently, a protein precipitating agent, such as acetonitrile or a mixture of acetonitrile and methanol, is introduced to the sample.[6] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction : The resulting supernatant can be directly injected into the LC-MS/MS system or subjected to further purification. For instance, a salt-assisted liquid-liquid microextraction (SALLME) technique can be employed, where a salt like sodium chloride and a water-miscible organic solvent such as acetonitrile are used for phase separation and extraction.[3] Alternatively, solid-phase extraction (SPE) with cartridges like Oasis HLB can be utilized for sample clean-up and concentration.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.
-
Column : A common choice is a C18 column, such as the Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or a Kromasil C18 stationary phase.[1][2]
-
Mobile Phase : A representative mobile phase could be a gradient of acetonitrile and water, both containing 0.1% formic acid.[2]
-
Flow Rate : Typical flow rates range from 0.2 mL/min to 0.8 mL/min.[1][4]
-
Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of haloperidol in a biological sample.
Caption: A typical experimental workflow for haloperidol quantification.
Haloperidol Signaling Pathway
Haloperidol primarily exerts its antipsychotic effects through the antagonism of dopamine D2 receptors in the central nervous system.[2][4] The diagram below illustrates this key signaling pathway.
Caption: Haloperidol's mechanism of action via D2 receptor antagonism.
References
Haloperidol-d4 in Quantitative Bioanalysis: A Comparison Guide to Accuracy and Precision
In the landscape of pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of antipsychotic drugs like haloperidol in biological matrices is paramount. The choice of an appropriate internal standard is critical to achieving reliable data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides an objective comparison of Haloperidol-d4's performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard. Its physicochemical properties are nearly identical to the analyte, haloperidol, ensuring co-elution and similar response to matrix effects, which significantly enhances the accuracy and precision of the quantification.
Experimental Protocol for Haloperidol Quantification using this compound
A robust and sensitive LC-MS/MS method for the determination of haloperidol in human plasma using this compound as an internal standard is outlined below. This protocol is a synthesis of validated methods found in the scientific literature.
1. Sample Preparation (Salt-Assisted Liquid-Liquid Microextraction - SALLME)
-
To 200 µL of human plasma, add the internal standard (this compound) solution.
-
Add 200 mg of sodium chloride and 300 µL of acetonitrile.
-
Vortex vigorously to ensure thorough mixing and induce phase separation.
-
Centrifuge to pellet precipitated proteins and separate the layers.
-
Inject an aliquot of the upper acetonitrile layer into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A reversed-phase column, such as a C18, is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.
-
Flow Rate: A flow rate of 0.4 mL/min is often used.
-
Total Run Time: The chromatographic run time is typically short, around 4 minutes.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Performance Data: this compound vs. Alternatives
The performance of a bioanalytical method is evaluated based on several key validation parameters as per regulatory guidelines. The following tables summarize the performance of methods using this compound and compare it with an older method utilizing a non-deuterated, structurally related internal standard, chlorohaloperidol.
Table 1: Performance Characteristics of a Haloperidol Bioanalytical Method Using this compound as an Internal Standard
| Parameter | Performance |
| Linearity Range | 1 - 15 ng/mL (r² > 0.99)[1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] |
| Intra-day Precision (%CV) | 2.1 - 5.7%[3] |
| Inter-day Precision (%CV) | 2.9 - 4.8%[3] |
| Intra-day Accuracy (%Bias) | 2.5 - 6.4%[3] |
| Inter-day Accuracy (%Bias) | -3.7 - 6.8%[3] |
Data synthesized from a validated LC-MS/MS method.[1][2][3]
Table 2: Performance Characteristics of a Haloperidol Bioanalytical Method Using a Non-Isotopically Labeled Internal Standard (Chlorohaloperidol)
| Parameter | Performance |
| Linearity Range | 5 - 50 ng/mL (or higher for toxic range) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Precision (%CV) | Not explicitly stated, but method suitable for therapeutic range. |
| Accuracy (%Bias) | Not explicitly stated, but method suitable for therapeutic range. |
Data from an HPLC-UV method. Note the lower sensitivity (higher LLOQ) compared to modern LC-MS/MS methods.
Discussion on Internal Standard Selection
The data clearly demonstrates the superior sensitivity of modern LC-MS/MS methods. The use of this compound as an internal standard provides excellent precision and accuracy, with a low limit of quantification suitable for therapeutic drug monitoring.
While non-deuterated internal standards like chlorohaloperidol can be used, they have limitations. As they are not structurally identical to the analyte, their chromatographic behavior and ionization efficiency may differ, especially in the presence of matrix effects. This can lead to greater variability and reduced accuracy compared to a stable isotope-labeled standard. The older HPLC-UV method using chlorohaloperidol has a significantly higher LLOQ (5 ng/mL) compared to the 1 ng/mL achieved with the LC-MS/MS method using this compound.
Other non-structurally related compounds, such as duloxetine, have also been used as internal standards for haloperidol. While this approach can be valid if properly validated, the risk of differential matrix effects and extraction recovery between the analyte and the internal standard is higher than with a stable isotope-labeled standard.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships in the bioanalysis of haloperidol, the following diagrams are provided.
Caption: Bioanalytical workflow for haloperidol quantification.
Caption: Logic of using an internal standard for compensation.
Conclusion
The use of this compound as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis represents the most accurate and precise approach for the quantification of haloperidol in biological matrices. The near-identical physicochemical properties of this compound to the native analyte ensure superior compensation for variations in sample preparation and matrix effects when compared to non-isotopically labeled, structurally related or unrelated internal standards. The presented data underscores the high sensitivity, precision, and accuracy achievable with methods employing this compound, making it the recommended choice for regulated bioanalytical studies and therapeutic drug monitoring.
References
A Comparative Guide to Haloperidol Assays: Focus on Linearity and Range with a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Haloperidol, with a specific focus on the linearity and range of assays that employ a deuterated internal standard. The use of a deuterated standard, such as Haloperidol-d4, is a key strategy in modern bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response.
Performance Comparison of Haloperidol Assays
The following table summarizes the linearity and range of various published methods for Haloperidol quantification. The inclusion of methods utilizing a deuterated internal standard (IS) is highlighted, alongside alternative methods for a comprehensive comparison.
| Analytical Method | Internal Standard (IS) | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | This compound | Human Plasma | 0.05 - 80 ng/mL | 0.05 ng/mL | >0.99 | [1] |
| LC-MS/MS | This compound | Human Plasma | 1 - 15 ng/mL | 1 ng/mL | >0.99 | [2][3] |
| UPLC-MS/MS | Imipramine-d3 | Serum/Plasma | 1 - 60 ng/mL | 1 ng/mL | Not Reported | [4] |
| LC-MS/MS | This compound | Human Plasma | 5.03 - 6020.75 pg/mL | 5.03 pg/mL | >0.980 | [5] |
| LC-ESI-MS | Chlorohaloperidol | Human Plasma | 0.1 - 50 ng/mL | 0.075 ng/mL | >0.999 | [6] |
| HPLC-UV | Not specified | Oral Solution | 20 - 200 µg/mL | 2.75 µg/mL | 0.999 | |
| HPTLC | Not specified | Tablets | 10 - 100 ng/µL | 2.71 ng/µL | 0.999 | |
| Spectrofluorimetry | Not specified | Pharmaceutical Preparations | 0.8 - 20 µg/mL | 0.08 µg/mL | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative protocols for a Haloperidol assay using a deuterated standard and an alternative HPLC-UV method.
Protocol 1: LC-MS/MS Assay with Deuterated Internal Standard
This protocol is a synthesis of typical methods found in the literature for the quantification of Haloperidol in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration will depend on the specific assay, e.g., 10 ng/mL).
-
Vortex the sample for 30 seconds.
-
Condition a Strata-X PRO SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Kromasil C18 (specific dimensions, e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of 10 mM ammonium trifluoroacetate buffer and acetonitrile (e.g., 35:65 v/v).[5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Instrument: Triple quadrupole mass spectrometer
Protocol 2: Alternative Method - HPLC-UV Assay
This protocol is a representative example of an HPLC-UV method for the quantification of Haloperidol in pharmaceutical formulations.
1. Sample Preparation
-
Accurately weigh and transfer a quantity of the powdered tablet or oral solution equivalent to 10 mg of Haloperidol into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with methanol to obtain a stock solution of 100 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-200 µg/mL).
2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate buffer pH 3.5) in a specific ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at a wavelength of 245 nm.
-
Column Temperature: Ambient
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow of a typical LC-MS/MS assay for Haloperidol and the logical relationship of key validation parameters.
Caption: Experimental workflow for a Haloperidol LC-MS/MS assay.
Caption: Key validation parameters for a bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. euchembioj.com [euchembioj.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Haloperidol Using Haloperidol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Haloperidol, with a specific focus on the advantages of using its deuterated analog, Haloperidol-d4, as an internal standard. The data presented is compiled from various validated LC-MS/MS methods, offering a clear perspective on the achievable limits of detection and quantification.
Performance Comparison: Limit of Detection (LOD) and Quantification (LOQ)
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method development, providing superior accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response. The following table summarizes the performance of several published LC-MS/MS methods for Haloperidol quantification.
| Internal Standard | Matrix | Method | LOD | LOQ/LLOQ | Linearity Range |
| This compound | Human Plasma | LC-MS/MS | - | 1 ng/mL[1] | 1-15 ng/mL[1] |
| Chlorohaloperidol | Human Plasma | LC-ES-MS | 0.075 ng/mL[2] | - | 0.1-50 ng/mL[2] |
| Doxepin-d3 | Hair | LC-MS/MS | <0.05 ng/mg[3] | - | 0.05-10 ng/mg[3] |
| Repaglinide | Human Plasma | LC-MS/MS | - | 0.49 ng/mL[4] | Subtherapeutic to toxic ranges[4] |
| Duloxetine | Human Plasma | LC/MS | - | 70.0 pg/mL[5] | 70.0 pg/mL - 14.0 ng/mL[5] |
| Imipramine-D3 | Serum/Plasma | UPLC-MS/MS | - | 1 ng/mL | 1-60.0 ng/mL[6] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLOQ: Lower Limit of Quantification, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, LC-ES-MS: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Workflow and Methodologies
The accurate quantification of Haloperidol in biological matrices necessitates a multi-step process designed to isolate the analyte, remove interferences, and ensure precise measurement. The following diagram illustrates a typical bioanalytical workflow utilizing this compound as an internal standard.
Detailed Experimental Protocols
Below are representative experimental protocols synthesized from various validated methods. These protocols provide a foundational understanding of the key steps involved in the analysis.
Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLME)[1]
-
Plasma Aliquoting : Take a 500 µL aliquot of human plasma.
-
Internal Standard Spiking : Add 20 µL of this compound internal standard solution.
-
Protein Precipitation & Extraction : Add 300 µL of acetonitrile to precipitate proteins and extract the analytes.
-
Phase Separation : Add 200 mg of sodium chloride to induce phase separation.
-
Centrifugation : Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Collection : Transfer the upper organic layer for LC-MS/MS analysis.
Liquid Chromatography[1]
-
Column : A suitable reversed-phase C18 column.
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. For example, a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water[1].
-
Flow Rate : Typically in the range of 0.2 to 0.5 mL/min. A flow rate of 0.4 mL/min has been reported[1].
-
Column Temperature : Maintained at a constant temperature, for instance, 25°C[6].
Mass Spectrometry[1]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Collision Energy and Other Parameters : Optimized for maximum sensitivity and specificity of the target analytes.
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioanalytical methods offers a highly specific and reliable approach for the quantification of Haloperidol in various biological matrices. The data indicates that while various internal standards can be employed to achieve sensitive detection, the structural similarity and co-eluting properties of a deuterated analog provide the most effective means to correct for analytical variability, thereby ensuring the highest quality data for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The methodologies outlined in this guide serve as a valuable resource for developing and validating robust and sensitive assays for Haloperidol.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Haloperidol-d4 vs. a Structural Analog as an Internal Standard: A Comparative Guide
In the quantitative analysis of pharmaceuticals such as the antipsychotic drug haloperidol, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices. The internal standard helps to correct for variability during sample preparation and analysis. The two primary choices for an internal standard are a stable isotope-labeled (SIL) analog, such as Haloperidol-d4, or a structural analog. This guide provides an objective comparison of the performance of this compound versus a structural analog, supported by experimental data from various studies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated analogs like this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. In these standards, one or more hydrogen atoms are replaced with their heavier isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
The key advantage of a deuterated internal standard is its ability to mimic the analyte of interest throughout the entire analytical process. Because its physicochemical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences the same degree of ionization and any potential matrix effects. This co-behavior allows for more effective normalization of the analyte's signal, leading to enhanced accuracy and precision.
Structural Analogs: A Viable Alternative
A structural analog is a compound with a chemical structure similar to the analyte but is not isotopically labeled. While they can compensate for some variability, their physical and chemical properties may differ more significantly from the analyte compared to a deuterated counterpart. These differences can lead to variations in chromatographic retention time, extraction recovery, and susceptibility to matrix effects, which can compromise the accuracy of the quantification. A commonly used structural analog for haloperidol analysis is chlorohaloperidol.
Performance Data: A Comparative Overview
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Method | Matrix | Linearity Range | LLOQ | Reference |
| Linearity | LC-MS/MS | Human Plasma | 1–1,600 ng/mL | Not Specified | [1] |
| Linearity | LC-MS/MS | Human Plasma | 1-15 ng/mL | 1 ng/mL | [2] |
| Linearity | LC-MS/MS | Human Plasma | 70.0 pg/ml to 14.0 ng/ml | 70.0 pg/mL | [3] |
Table 2: Performance Characteristics of a Structural Analog (Chlorohaloperidol) as an Internal Standard
| Parameter | Method | Matrix | Linearity Range | Detection Limit | Recovery | Reference |
| Linearity | LC-ES-MS | Human Plasma | 0.1-50 ng/mL | 0.075 ng/mL | 58% | [4] |
| Linearity | HPLC | Human Plasma | Not specified | 5 ng/mL | Not specified | [5] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. LLOQ (Lower Limit of Quantification) and Detection Limit are related but distinct parameters reported in the respective studies.
Experimental Protocols
Key Experiment 1: Quantification of Haloperidol in Human Plasma using this compound as Internal Standard (LC-MS/MS)
Methodology:
-
Sample Preparation: A one-step extraction procedure using an OSTRO™ plate was employed for phospholipid removal from human plasma samples.[1]
-
Chromatography: Gradient elution was performed on an Acquity UPLC BEH C18 column (50 × 2.1mm, 1.7μm) over a 3.2-minute run time.[1]
-
Mass Spectrometry: Detection was carried out on a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive ionization. The transitions monitored were m/z 376.29 → 165.14 for haloperidol and m/z 380.28 → 169.17 for this compound.[1]
-
Calibration Standards: Calibration standards were prepared by spiking blank human plasma with known concentrations of haloperidol, with a fixed concentration of this compound added to all samples as the internal standard.[1]
Key Experiment 2: Quantification of Haloperidol in Human Plasma using Chlorohaloperidol as Internal Standard (LC-ES-MS)
Methodology:
-
Sample Preparation: A 2 mL plasma sample was subjected to a multi-step liquid-liquid extraction process. This involved a basic (NaOH) extraction, an acid (HCl) back-extraction, an acid wash, and a final basic (NaOH) re-extraction using a hexane-isoamyl alcohol (99:1, v/v) solvent.[4]
-
Chromatography: Separation was achieved on a Nucleosil C18 column (150 x 1 mm) with a mobile phase of 2 mM HCOONH4-acetonitrile (55:45, v/v; pH 3.0).[4]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ES-MS) was used for detection, with four characteristic ions monitored for both haloperidol and the internal standard, chlorohaloperidol.[4]
-
Calibration and Quantification: Linearity was established by analyzing plasma samples spiked with known concentrations of haloperidol and a constant concentration of the chlorohaloperidol internal standard.[4]
Visualizing the Workflow and Rationale
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Rationale for the superiority of deuterated internal standards.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog involves a trade-off between cost and performance. The experimental evidence and theoretical principles strongly support the use of deuterated internal standards for achieving the highest quality data in quantitative bioanalytical assays. The near-identical physicochemical properties of this compound to haloperidol ensure co-elution and equivalent behavior in the mass spectrometer, leading to more accurate and precise correction for matrix effects and other sources of analytical variability. While structural analogs can be a viable and more cost-effective option for some applications, they are more susceptible to differential matrix effects and may not provide the same level of accuracy and robustness, especially in complex biological matrices. For researchers, scientists, and drug development professionals requiring the highest level of data integrity, this compound is the recommended internal standard for the quantitative analysis of haloperidol.
References
- 1. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparative analysis of acute and chronic administration of haloperidol and clozapine using [3H] 2-deoxyglucose metabolic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The comparison of clozapine and haloperidol effects on plasma thiol groups in healthy subjects - Psychiatria i Psychologia Kliniczna - Journal of Psychiatry and Clinical Psychology [psychiatria.com.pl]
A Researcher's Guide to Evaluating Haloperidol-d4 Internal Standards
Introduction: Haloperidol-d4, the deuterated analog of the antipsychotic drug Haloperidol, serves as a critical internal standard for quantitative bioanalytical studies. Its utility in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for therapeutic drug monitoring, pharmacokinetic research, and clinical toxicology.[1][2][3] The accuracy and reliability of experimental results are directly contingent on the quality of the internal standard. Therefore, a thorough evaluation of this compound from different commercial sources is a prerequisite for robust analytical method development. This guide provides an objective framework for comparing the performance of this compound from various suppliers, supported by representative experimental data and detailed analytical protocols.
Data Presentation: Performance Metrics Comparison
The selection of a this compound source should be based on empirical data that verifies its identity, purity, and concentration. The following table summarizes key quality control parameters for this compound from three hypothetical suppliers, reflecting typical data found in a Certificate of Analysis (CoA).
| Performance Metric | Source A | Source B | Source C | Evaluation Method |
| Chemical Purity (HPLC) | 99.8% | 97.3%[4] | 98.9% | HPLC-UV (248 nm)[5] |
| Isotopic Purity (% d4) | 99.5% | 98.9%[4] | 99.2% | Mass Spectrometry |
| Deuterium Incorporation | d0 = 0.1%, d1-d3 < 0.4% | d0 = 0.00%[4] | d0 = 0.2%, d1-d3 < 0.6% | Mass Spectrometry |
| Identity Confirmation | Conforms to Structure | Conforms to Structure[4] | Conforms to Structure | ¹H-NMR, Mass Spec |
| Supplied Concentration | 1.00 mg/mL in Methanol | 1.00 mg/mL in Methanol | 1.00 mg/mL in Acetonitrile | Gravimetrically Prepared |
| Concentration Accuracy | ± 0.8% | ± 1.5% | ± 1.2% | LC-MS/MS vs. USP Ref. Std. |
| Long-Term Stability | Stable at -20°C for 2 years | Stable at -20°C for 4 years[4] | Stable at -20°C for 2 years | LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of an internal standard's performance. Below are standard protocols for purity assessment and quantification in a biological matrix.
Protocol 1: Purity and Identity Verification by LC-MS/MS
This method is designed to confirm the chemical identity and assess the purity of the this compound standard.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).[8]
-
MRM Transitions:
-
Data Analysis: The peak area of this compound is compared to any impurity peaks to calculate chemical purity. The mass spectrum is analyzed to confirm isotopic enrichment and the absence of significant d0 (unlabeled) species.
-
Protocol 2: Quantification in Human Plasma
This protocol describes the use of this compound as an internal standard to quantify Haloperidol in human plasma.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Haloperidol (e.g., 1-100 ng/mL).
-
Process these standards using the same sample preparation procedure.
-
-
Analysis:
-
Inject the processed samples, calibration standards, and quality control (QC) samples into the LC-MS/MS system using the parameters from Protocol 1.
-
Quantify Haloperidol by calculating the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.
-
Mandatory Visualizations
Diagrams are provided to illustrate key biological and experimental contexts relevant to the use of this compound.
Caption: Figure 1: Simplified Metabolic Pathway of Haloperidol.[9][10]
Caption: Figure 2: Workflow for Internal Standard Performance Verification.
References
- 1. euchembioj.com [euchembioj.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
Navigating Precision: A Comparative Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of successful research and regulatory submission. Stable isotope-labeled internal standards (SIL-ISs) are the industry gold standard for mass spectrometry-based bioanalysis, mandated by their ability to ensure precision and accuracy. This guide provides an objective comparison of different SIL-ISs, supported by experimental data, and outlines the harmonized regulatory expectations from key authorities like the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
The use of an appropriate internal standard (IS) is a fundamental requirement in bioanalytical method validation to correct for variability during sample processing and analysis.[1] Regulatory bodies worldwide strongly recommend, and often expect, the use of a SIL-IS, particularly for chromatographic and mass spectrometric assays, due to its ability to mimic the analyte of interest throughout the analytical process.[1][2] An ideal SIL-IS is a version of the analyte in which one or more atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), making it chemically identical but mass-spectrometrically distinct.[3]
The Gold Standard: A Comparative Look at Isotopic Labeling
While SIL-ISs are broadly categorized as the preferred choice, the specific isotope used for labeling can have significant implications for assay performance. The most common choices are deuterium (²H) and carbon-13 (¹³C). While structural analogs are permissible when a SIL-IS is not available, their performance is generally less reliable.[3]
Carbon-13 (¹³C) Labeling: The Superior Choice
Scientific consensus and experimental data indicate that ¹³C-labeled internal standards are superior to their deuterated counterparts.[4] The primary reason is the mitigation of the "isotope effect." The significant mass difference between hydrogen and deuterium can lead to slight changes in physicochemical properties, resulting in chromatographic separation of the SIL-IS from the native analyte.[5] This separation can compromise the accuracy of correction for matrix effects and other sources of variability.[5] ¹³C, with a smaller relative mass difference to ¹²C, does not typically exhibit this chromatographic shift, ensuring true co-elution.[6]
Deuterium (²H) Labeling: A Viable but Cautious Alternative
Deuterated internal standards are widely used and have been shown to significantly improve assay accuracy and precision compared to structural analogs.[7] However, in addition to the potential for chromatographic shifts, deuterium labels can sometimes be unstable and prone to back-exchange with hydrogen from the solvent, especially if located on exchangeable sites (e.g., -OH, -NH).[4]
Structural Analogs: A Last Resort
A structural analog is a molecule with a similar chemical structure to the analyte but a different molecular weight. While they can compensate for some variability, they often do not perfectly mimic the analyte's behavior during extraction and ionization, which can lead to less accurate correction.[3] Regulatory guidelines accept their use when a SIL-IS is not available, but their ability to track the analyte must be rigorously validated.[3]
Quantitative Data Comparison
The following tables summarize experimental data comparing the performance of different types of internal standards.
Table 1: Performance Comparison of a Deuterated SIL-IS vs. a Structural Analog IS
This table presents data from a study on the anticancer agent Kahalalide F, demonstrating the superior performance of a deuterated internal standard over a structural analog.[7][8]
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |
Data adapted from Stokvis et al. (2005).[8]
Table 2: Performance Comparison of a Deuterated SIL-IS vs. a Structural Analog IS for Everolimus
This table shows key performance characteristics for the quantification of the immunosuppressant drug everolimus using two different internal standards.[3]
| Performance Characteristic | Everolimus-d4 (SIL-IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Method Comparison (Slope) | 0.95 | 0.83 |
Data from Heideloff et al. (2013).[3]
Table 3: Expected Performance Characteristics: ¹³C-Labeled vs. Deuterated SIL-IS
While direct head-to-head experimental data in a single publication is scarce, this table outlines the generally accepted performance differences based on established scientific principles.
| Validation Parameter | ¹³C-Labeled IS | Deuterated IS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Consistently within ±15% (±20% at LLOQ) | Generally within ±15%, but can be more variable |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | May show slightly higher variability |
| Matrix Effect Compensation | Excellent due to co-elution | Can be variable due to potential chromatographic shifts |
| Isotopic Stability | High | Generally high, but potential for back-exchange |
Experimental Protocols
Detailed methodologies are crucial for the validation of bioanalytical assays. Below are outlines for key experiments as mandated by regulatory guidelines.
Selectivity and Specificity
-
Objective: To ensure that the method can differentiate and quantify the analyte from other components in the sample matrix, including metabolites, endogenous compounds, and concomitant medications.
-
Methodology:
-
Analyze at least six different sources of blank biological matrix (e.g., plasma, urine).
-
Assess for interfering peaks at the retention times of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.[1]
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Methodology:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates.
-
Perform the analysis on at least three separate occasions (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% at the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.
-
Methodology:
-
Prepare two sets of samples:
-
Set A: Analyte and SIL-IS spiked into extracted blank matrix from at least six different sources.
-
Set B: Analyte and SIL-IS in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor from the different matrix sources should not be greater than 15%.[1]
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
-
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples at low and high concentrations after at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a duration that covers the expected sample storage period.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Haloperidol-d4: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of Haloperidol-d4, ensuring adherence to regulatory standards and promoting a safe laboratory environment.
This compound, a deuterated form of the antipsychotic medication Haloperidol, requires careful handling and disposal. While Haloperidol is not classified as a controlled substance by the Drug Enforcement Administration (DEA), its disposal is regulated as a pharmaceutical waste product by the Environmental Protection Agency (EPA) and corresponding state and local authorities[1][2]. Therefore, it must not be discarded in standard trash or poured down the drain[3].
Operational Disposal Plan: Step-by-Step Protocol
The primary method for disposing of this compound involves treating it as a chemical waste product to be managed by a licensed disposal company. Adherence to your institution's specific guidelines, as provided by your Environmental Health and Safety (EHS) department, is mandatory.
Step 1: Initial Consultation and Waste Classification Before disposal, the first and most critical step is to contact your institution's EHS department[4]. They will provide guidance on classifying the waste (e.g., as a RCRA hazardous waste, non-hazardous pharmaceutical waste) and detail the specific procedures for your facility.
Step 2: Waste Segregation Segregate this compound waste from other laboratory waste streams. This includes:
-
Unused or expired pure this compound powder.
-
Contaminated materials such as personal protective equipment (PPE), pipette tips, vials, and bench paper.
-
Solutions containing this compound.
Step 3: Secure Containment and Labeling
-
Place all this compound waste into a designated, chemically compatible, and leak-proof container that can be securely sealed[5][6][7].
-
Label the container clearly. Use your institution's official hazardous waste tags. The label must include the full chemical name ("this compound"), concentration (if in solution), and accumulation start date. Do not use abbreviations or chemical formulas[5][6].
Step 4: Arrange for Professional Disposal
-
Coordinate with your EHS department to arrange for the collection of the waste container.
-
The waste will be handled by a licensed hazardous material disposal company, which will ensure its destruction in compliance with all regulations[8]. The recommended method of destruction is typically high-temperature incineration equipped with afterburners and scrubbers.
Step 5: Documentation Maintain meticulous records of the waste disposal process as required by your institution. This may include waste manifest forms provided by the disposal vendor. These documents serve as proof of compliant disposal.
Regulatory Framework Summary
Understanding the regulatory landscape is key to proper disposal. The following table summarizes the primary agencies and their roles concerning pharmaceutical waste.
| Regulatory Body | Compound Status for this compound | Key Disposal Requirements |
| DEA (Drug Enforcement Administration) | Not a Scheduled Controlled Substance [1] | DEA-specific protocols (e.g., DEA Form 41, two-person witnessed destruction) are not required for this compound as they are for scheduled substances like opioids or benzodiazepines[2][9]. |
| EPA (Environmental Protection Agency) | Regulated Pharmaceutical Waste | Governed by the Resource Conservation and Recovery Act (RCRA)[8]. Prohibits disposal in sanitary sewers[3]. Requires determination if the waste is "hazardous." Disposal must be handled by a licensed facility. |
| OSHA (Occupational Safety and Health Admin.) | Pharmaceutical Compound | Requires safe handling by laboratory personnel, including the use of appropriate Personal Protective Equipment (PPE) to minimize exposure during handling and disposal preparation. |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound from the lab.
References
- 1. DailyMed - HALOPERIDOL tablet [dailymed.nlm.nih.gov]
- 2. Drug Scheduling [dea.gov]
- 3. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 4. research.uga.edu [research.uga.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. odu.edu [odu.edu]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
Essential Safety and Logistical Information for Handling Haloperidol-d4
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Haloperidol-d4. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination. This compound is a deuterated form of Haloperidol, a potent antipsychotic medication. Due to its pharmacological activity and potential hazards, it must be handled with care in a laboratory setting.
Hazard Identification and Risk Assessment
This compound presents several health risks as identified in its Safety Data Sheet (SDS).[1][2] It is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2] It can also cause significant skin and eye irritation, respiratory irritation, and may lead to an allergic skin reaction.[1][2]
| Hazard | GHS Classification | Description |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed[1] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child[1][2] |
| Skin Irritation | Category 2 | Causes skin irritation[1][2] |
| Eye Irritation | Category 2A | Causes serious eye irritation[1][2] |
| Skin Sensitization | Category 1B | May cause an allergic skin reaction[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][2] |
Given these hazards, a thorough risk assessment should be conducted before any handling of this compound to establish appropriate control measures.
Operational Plan: Safe Handling Protocol
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict handling procedures, is mandatory.
Engineering Controls
The primary line of defense is to handle this compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.[3][4] For potent compounds, barrier isolators are the most common equipment for contained handling.[3] The work area should be maintained under negative pressure to prevent the escape of airborne particles.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent skin, eye, and respiratory exposure. The following table outlines the necessary PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Double gloving is recommended. Gloves must be inspected before use and changed frequently, especially if contaminated.[5][6] |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles with side-shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[6] |
| Body | Laboratory coat and disposable gown | A dedicated laboratory coat should be worn over personal clothing. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.[5] |
| Respiratory | Respirator | A NIOSH-approved respirator is necessary. The type of respirator (e.g., N95, half-face with appropriate cartridges, or a Powered Air-Purifying Respirator - PAPR) should be selected based on the risk assessment of the specific procedure.[7][8] |
Experimental Workflow for Safe Handling
The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, disposable gowns, bench paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams.[9][10]
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous materials.
Disposal Method
All this compound waste should be disposed of through a licensed hazardous material disposal company.[6] Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for pharmaceutical waste.[6] Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[6][11] Under no circumstances should this compound or its solutions be poured down the drain.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Haloperidol (D4') | C21H23ClFNO2 | CID 45358996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. aiha.org [aiha.org]
- 9. essex.ac.uk [essex.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. paipharma.com [paipharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
